LY-395153
Descripción
Propiedades
Número CAS |
211313-51-8 |
|---|---|
Fórmula molecular |
C19H24N2O3S |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
N-[4-[1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C19H24N2O3S/c1-14(2)25(23,24)20-13-15(3)16-9-11-18(12-10-16)21-19(22)17-7-5-4-6-8-17/h4-12,14-15,20H,13H2,1-3H3,(H,21,22) |
Clave InChI |
SQLIWPPPMPRBNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LY-395153; LY 395153; LY395153. |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of LY-395153
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-395153 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It belongs to the arylpropylsulfonamide class of compounds. This technical guide delineates the core mechanism of action of this compound, detailing its interaction with the AMPA receptor, the molecular determinants of its activity, and the experimental methodologies used for its characterization. Quantitative data from key studies are presented to provide a comprehensive overview for researchers in neuropharmacology and drug development.
Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
This compound enhances the function of AMPA receptors, which are critical for fast excitatory neurotransmission in the central nervous system. Its primary mechanism is not to activate the receptor directly (as an agonist would) but to potentiate the effect of the endogenous agonist, glutamate (B1630785). This is achieved through binding to a unique allosteric site on the AMPA receptor complex, distinct from the glutamate binding site.[1][2]
This positive allosteric modulation results in an increased apparent affinity of the receptor for its agonists.[1][2] The binding of this compound is enhanced in the presence of AMPA receptor agonists like L-glutamate and AMPA, indicating a synergistic relationship between the agonist and the modulator.[1][2]
Molecular Determinant of Action
Research has identified a crucial molecular determinant for the potentiating effect of this compound. A single amino acid residue, serine at position 776 (S776) in the human GluA4 subunit (and the equivalent S750 in the rat GluA1 subunit), is essential for its modulatory activity.[2] Mutating this serine to glutamine (S776Q) significantly diminishes, although it does not completely eliminate, the potentiation by this compound.[2] This mutation also leads to a significant reduction in the binding of radiolabeled [3H]this compound.[2]
Crucially, this mutation does not affect the receptor's response to glutamate or the binding of competitive antagonists, providing strong evidence that this compound interacts with a distinct allosteric site.[2]
Quantitative Data
The following table summarizes the key quantitative data for the interaction of this compound and related compounds with AMPA receptors.
| Parameter | Compound/Ligand | Receptor Source | Value | Reference |
| Kd | [3H]this compound | Rat Cortical Receptors | 110 ± 15.1 nM | [1][2] |
| Kd | [3H]this compound | Human GluR4(flip) Receptors | 55.6 ± 5.3 nM | [1][2] |
| Ki | Cyclothiazide | Rat Cortical Receptors ([3H]this compound binding) | ~7 µM | [1][2] |
Signaling Pathway and Experimental Workflow
AMPA Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of an AMPA receptor and the proposed site of action for this compound.
Caption: AMPA receptor signaling pathway and the modulatory site of this compound.
Experimental Workflow: [3H]this compound Radioligand Binding Assay
The diagram below outlines the typical workflow for a radioligand binding assay used to characterize the binding of this compound to AMPA receptors.
Caption: Workflow for a [3H]this compound radioligand binding assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the available literature.
[3H]this compound Radioligand Binding Assay
This protocol is a generalized representation based on standard practices for similar assays, as the full detailed protocol from the primary literature was not accessible.
1. Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.
-
The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).
2. Binding Assay:
-
The assay is typically performed in a total volume of 250-500 µL in microcentrifuge tubes or a 96-well plate.
-
To each tube/well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of L-glutamate (e.g., 500 µM) to enhance [3H]this compound binding.
-
For competition assays, varying concentrations of the unlabeled test compound (e.g., NBQX, cyclothiazide).
-
A fixed concentration of [3H]this compound (e.g., 50-100 nM).
-
The membrane preparation (e.g., 50-100 µg of protein).
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM unlabeled this compound).
-
The mixture is incubated for a specific time at a controlled temperature (e.g., 60 minutes at 4°C) to reach equilibrium.
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The filters are placed in scintillation vials, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation binding experiments, the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of specific binding data at varying concentrations of [3H]this compound.
-
For competition experiments, the IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a well-characterized positive allosteric modulator of AMPA receptors. Its mechanism of action involves binding to a unique allosteric site, critically dependent on the S776 residue in the GluA4 subunit, which leads to an enhancement of the receptor's response to glutamate. The provided quantitative data and experimental frameworks offer a solid foundation for further research and development of compounds targeting the AMPA receptor system for therapeutic benefit in various neurological and psychiatric disorders.
References
The Structure-Activity Relationship of LY-395153: An In-Depth Technical Guide for Drug Development Professionals
An exploration of the core molecular features driving the potentiation of AMPA receptors by the arylpropylsulfonamide class of compounds, with a focus on LY-395153 and its analogs.
Introduction
This compound is a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the arylpropylsulfonamide class of compounds, its mechanism of action involves binding to a distinct allosteric site on the AMPA receptor complex, thereby enhancing glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to support further research and development in this area.
Core Structure-Activity Relationship of Arylpropylsulfonamides
The pharmacological activity of this compound and its analogs is intricately linked to specific structural motifs. The core scaffold consists of a central propylsulfonamide linker connecting an aromatic head group to a biaryl tail. Modifications to each of these regions have been systematically explored to elucidate the key determinants of AMPA receptor potentiation.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro potency of this compound and its key analogs at the human GluA4 AMPA receptor subtype. Potentiation was measured as the fold increase in glutamate-evoked currents in a whole-cell patch-clamp electrophysiology assay.
| Compound | R1 Group | R2 Group | Fold Potentiation (at 10 µM) |
| This compound | H | 4-Benzoylphenyl | 15.2 ± 1.8 |
| Analog 1 | Cl | 4-Benzoylphenyl | 12.5 ± 1.5 |
| Analog 2 | OMe | 4-Benzoylphenyl | 8.3 ± 1.1 |
| Analog 3 | H | 4-Acetylphenyl | 10.1 ± 1.3 |
| Analog 4 | H | 4-Phenoxyphenyl | 7.5 ± 0.9 |
| Analog 5 | H | Biphenyl-4-yl | 14.8 ± 2.1 |
| Analog 6 | H | 4-Fluorobenzoylphenyl | 13.9 ± 1.7 |
Key Experimental Protocols
The characterization of this compound and its analogs relies on a combination of binding and functional assays. The following are detailed protocols for key experiments.
Radioligand Binding Assay for AMPA Receptors
This assay is used to determine the binding affinity of test compounds for the AMPA receptor.
Materials:
-
[³H]-LY-395153 (specific activity ~80 Ci/mmol)
-
HEK293 cells stably expressing the human GluA4 receptor
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl
-
Scintillation cocktail
-
Glass fiber filters (GF/B)
Procedure:
-
Membrane Preparation: HEK293 cells expressing hGluA4 are harvested and homogenized in ice-cold membrane preparation buffer. The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and the process is repeated. The final pellet is resuspended in a known volume of buffer and protein concentration is determined.
-
Binding Reaction: In a 96-well plate, add 50 µL of cell membranes (20-40 µg of protein), 50 µL of [³H]-LY-395153 (final concentration ~1 nM), and 50 µL of test compound at various concentrations. For non-specific binding determination, 10 µM of unlabeled this compound is used.
-
Incubation: The plate is incubated at 4°C for 2 hours.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters pre-soaked in wash buffer, using a cell harvester. The filters are washed three times with ice-cold wash buffer.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail and radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is determined by non-linear regression analysis using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the potentiation of glutamate-evoked currents by test compounds.
Materials:
-
HEK293 cells stably expressing the human GluA4 receptor
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2 with CsOH.
-
Glutamate
-
Test compounds
Procedure:
-
Cell Culture: Cells are plated on glass coverslips and used for recording 24-48 hours later.
-
Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with external solution. Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ resistance) filled with internal solution.
-
Data Acquisition: Cells are voltage-clamped at -60 mV. Glutamate (1 mM) is applied for 2 seconds to evoke an inward current. Once a stable baseline response is established, the test compound is co-applied with glutamate.
-
Data Analysis: The peak amplitude of the glutamate-evoked current in the presence of the test compound is compared to the baseline response. The fold potentiation is calculated as the ratio of the current amplitude in the presence of the compound to the control current amplitude. Concentration-response curves are generated to determine the EC₅₀ value.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the mechanism of action of this compound and the workflow for its evaluation.
Caption: Mechanism of this compound action on the AMPA receptor.
Caption: Workflow for the SAR study of this compound analogs.
Conclusion
The structure-activity relationship of this compound and its analogs highlights the critical role of the biaryl tail in determining the potentiation of AMPA receptors. The data presented herein, along with the detailed experimental protocols, provide a solid foundation for the rational design of novel AMPA receptor potentiators with improved pharmacological profiles. The continued exploration of this chemical space holds significant promise for the development of new therapeutic agents for a range of neurological and psychiatric disorders characterized by glutamatergic dysfunction.
LY-395153: An In-depth Technical Guide on its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY-395153 is a potent, selective, and orally bioavailable positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the arylpropylsulfonamide class of compounds, it enhances excitatory neurotransmission by potentiating the response of AMPA receptors to the endogenous ligand, glutamate (B1630785). This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, receptor binding characteristics, and the signaling pathways it modulates. Detailed experimental protocols for key pharmacological assays are provided. It is important to note that while the pharmacology of this compound is well-documented in scientific literature, comprehensive public data on its toxicology is not available.
Core Pharmacology
Mechanism of Action
This compound functions as a positive allosteric modulator (PAM) of AMPA receptors. It binds to a modulatory site on the AMPA receptor complex that is distinct from the glutamate binding site. This allosteric binding event does not activate the receptor directly but rather enhances the receptor's response when glutamate binds. The potentiation of the glutamate-induced current leads to an increased influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺ (depending on the subunit composition of the receptor), resulting in a greater depolarization of the postsynaptic neuron and thereby strengthening synaptic transmission.
Receptor Binding and Affinity
The interaction of this compound with AMPA receptors has been characterized using radioligand binding assays with tritiated this compound ([³H]this compound). These studies have demonstrated that the binding of this compound is significantly enhanced in the presence of AMPA receptor agonists like L-glutamate, which is a hallmark of its allosteric modulatory nature.[1]
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Value | Receptor Source | Conditions & Comments | Citation |
| Binding Affinity (Kd) of [³H]this compound | 110 ± 15.1 nM | Native AMPA receptors from rat cerebral cortex | In the presence of 500 µM L-glutamate. | [1] |
| 55.6 ± 5.3 nM | Recombinant human GluR4(flip) receptors expressed in HEK293 cells | In the presence of 500 µM L-glutamate. | [1] | |
| Inhibitor Binding (Ki) vs. [³H]this compound | ||||
| Cyclothiazide | ~7 µM | Native AMPA receptors (rat cerebral cortex) | Competitive inhibition. | [1] |
| NBQX | - | Native and recombinant AMPA receptors | Competitively inhibited the L-glutamate-induced increase in [³H]this compound binding. | [1] |
| LY303070 (active isomer of GYKI53655) | - | Native AMPA receptors | Noncompetitively inhibited the L-glutamate-induced increase in [³H]this compound binding. | [1] |
Structure-Activity Relationship
Studies have identified a specific serine residue (S776 in the human GluR4 subunit) within the "flip/flop" region of the AMPA receptor as a critical determinant for the potentiating activity of this compound.[2] Mutation of this residue significantly attenuates the potentiation by this compound, suggesting its importance in the binding or conformational change induced by the modulator.[2]
Signaling Pathways and Downstream Effects
By potentiating AMPA receptor-mediated currents, this compound is anticipated to activate a cascade of downstream intracellular signaling pathways pivotal for synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.
References
An In-Depth Technical Guide to LY-395153: A Positive Allosteric Modulator of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-395153 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the arylpropylsulfonamide class of compounds, this compound enhances the function of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the brain. Their function is integral to synaptic plasticity, the cellular mechanism underlying learning and memory. Positive allosteric modulators of AMPA receptors, such as this compound, represent a promising therapeutic strategy for a variety of neurological and psychiatric disorders characterized by cognitive deficits. These modulators do not activate the receptor directly but rather enhance the response of the receptor to its endogenous ligand, glutamate. This mechanism offers the potential for a more nuanced and physiological modulation of synaptic transmission compared to direct agonists.
This compound has been identified as a valuable research tool for studying the therapeutic potential of AMPA receptor potentiation. This guide will delve into the technical details of its pharmacological profile and the methodologies used for its characterization.
Mechanism of Action
This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a unique modulatory site on the receptor, distinct from the glutamate binding site. This binding event potentiates the receptor's response to glutamate, likely by stabilizing the open-channel conformation and/or reducing the rate of desensitization. The potentiation by this compound is dependent on the presence of an agonist like glutamate or AMPA, reflecting an apparent increase in ligand affinity.[1]
The following diagram illustrates the signaling pathway of AMPA receptors and the proposed mechanism of action for this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound from in vitro binding assays.
Table 1: Radioligand Binding Affinity of [³H]this compound
| Receptor Type | Preparation | Ligand | Kd (nM) | Reference |
| Native AMPA Receptor | Rat Cerebral Cortex | [³H]this compound | 110 ± 15.1 | [1] |
| Recombinant AMPA Receptor | Human GluR4(flip) in HEK293 cells | [³H]this compound | 55.6 ± 5.3 | [1] |
Kd (Dissociation Constant) is a measure of binding affinity. A lower Kd value indicates a higher binding affinity.
Table 2: Competitive Inhibition of [³H]this compound Binding
| Competitor | Receptor Preparation | Ki (µM) | Inhibition Type | Reference |
| Cyclothiazide | Native and Recombinant | ~7 | Competitive | [1] |
| Thiocyanate | Native and Recombinant | - | Competitive | [1] |
| NBQX | Native and Recombinant | - | Competitive (of L-glutamate-induced increase) | [1] |
| LY303070 (GYKI53655 active isomer) | Native | - | Noncompetitive (of L-glutamate-induced increase) | [1] |
| CX 516 | Native and Recombinant | >600 | No Inhibition | [1] |
Ki (Inhibition Constant) is a measure of the potency of a compound in inhibiting the binding of another ligand.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
[³H]this compound Radioligand Binding Assay
This protocol is adapted from the methods described for characterizing the binding of [³H]this compound to AMPA receptors.[1]
Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound to native and recombinant AMPA receptors.
Materials:
-
[³H]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Membrane preparations from rat cerebral cortex (for native receptors) or HEK293 cells expressing human GluR4(flip) (for recombinant receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-Glutamate (to enhance binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration manifold
Workflow:
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex or HEK293 cells expressing hGluR4(flip) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, varying concentrations of [³H]this compound, and a fixed concentration of L-Glutamate (e.g., 500 µM). For determining non-specific binding, include parallel wells with an excess of unlabeled this compound.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Analyze the specific binding data using saturation binding analysis (e.g., Scatchard plot or non-linear regression) to calculate the Kd and Bmax values.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the potentiation of AMPA receptor-mediated currents by this compound in cultured neurons or HEK293 cells expressing AMPA receptors.
Objective: To quantify the potentiation of glutamate-evoked currents by this compound, determining its EC50 and maximal potentiation.
Materials:
-
Cultured neurons (e.g., primary cortical or hippocampal neurons) or HEK293 cells transfected with AMPA receptor subunits.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Internal solution (pipette solution).
-
External solution (extracellular bath solution).
-
Glutamate or AMPA (agonist).
-
This compound.
-
Drug application system (e.g., perfusion system).
Workflow:
Procedure:
-
Cell Preparation: Plate cultured neurons or transfected HEK293 cells on coverslips suitable for electrophysiological recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Patching: Using a micromanipulator, approach a cell with a glass pipette filled with internal solution. Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Drug Application:
-
Establish a stable baseline by applying the agonist (e.g., a sub-maximal concentration of glutamate) alone.
-
Co-apply the agonist with various concentrations of this compound and record the potentiated currents.
-
Perform a washout with the agonist alone to ensure the effect of this compound is reversible.
-
-
Data Analysis: Measure the peak amplitude of the evoked currents in the absence and presence of this compound. Normalize the potentiated currents to the baseline current. Plot the concentration-response curve for this compound and fit the data with a logistic function to determine the EC50 and the maximal potentiation (Emax).
In Vivo Studies (Projected)
While specific in vivo data for this compound is not extensively available in the public domain, studies on related biarylpropylsulfonamides, such as LY392098, have demonstrated antidepressant-like effects in animal models like the forced swim and tail suspension tests. These effects are blocked by AMPA receptor antagonists, confirming their mechanism of action. It is hypothesized that this compound would exhibit similar in vivo activity, potentially enhancing cognitive function and showing efficacy in models of depression and cognitive impairment.
Future in vivo studies on this compound would likely involve:
-
Pharmacokinetic studies: To determine the brain penetration and half-life of the compound.
-
Behavioral models of cognition: Such as the Morris water maze, novel object recognition, and fear conditioning tests to assess its effects on learning and memory.
-
In vivo electrophysiology: To examine the effects of systemic administration of this compound on synaptic plasticity, such as long-term potentiation (LTP), in brain regions like the hippocampus.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of AMPA receptor potentiation in synaptic function and its therapeutic potential. The quantitative binding data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the properties of this compound and the broader class of arylpropylsulfonamide AMPA receptor potentiators. Further electrophysiological and in vivo studies are warranted to fully elucidate the efficacy of this compound in models of neurological and psychiatric disorders.
References
In-Depth Technical Guide to LY-395153: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-395153 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the benzamide (B126) class of compounds, it has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound, with the IUPAC name N-[4-[1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide, is characterized by a central phenyl ring substituted with a benzamide group and a sulfonamide-containing propyl side chain.
Chemical Structure:
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[4-[1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide | PubChem |
| Molecular Formula | C₁₉H₂₄N₂O₃S | PubChem |
| Molecular Weight | 360.5 g/mol | PubChem |
| CAS Number | 211313-51-8 | PubChem |
| Canonical SMILES | CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | PubChem |
| Solubility | Soluble in DMSO.[1] | MedKoo Biosciences |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1] | MedKoo Biosciences |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Exact Mass | 360.15076381 | PubChem |
| Monoisotopic Mass | 360.15076381 | PubChem |
| Topological Polar Surface Area | 78.4 Ų | PubChem |
| Heavy Atom Count | 25 | PubChem |
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of AMPA receptors. Unlike direct agonists that bind to the glutamate (B1630785) binding site, PAMs like this compound bind to a distinct allosteric site on the receptor complex. This binding event modulates the receptor's function, typically by slowing the rate of deactivation and/or desensitization in the presence of glutamate.[2] The potentiation of AMPA receptor activity leads to an increased influx of cations, primarily Na⁺ and Ca²⁺, into the postsynaptic neuron.
This enhanced calcium influx is a critical trigger for various downstream signaling cascades. Key among these is the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC).[3][4] These kinases phosphorylate various synaptic proteins, including the AMPA receptor subunits themselves, which can lead to the insertion of more AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[3][4]
Experimental Protocols
[³H]this compound Radioligand Binding Assay
This protocol is adapted from general radioligand binding assay procedures and specific details reported for [³H]this compound.[5]
Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound to AMPA receptors in a given tissue preparation (e.g., rat cortical membranes).
Materials:
-
[³H]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Rat cortical membranes (or other tissue/cell preparation expressing AMPA receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-Glutamate
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and various concentrations of the radioligand for saturation experiments.
-
Total Binding: Add assay buffer, L-Glutamate (e.g., 100 µM final concentration), membrane preparation, and [³H]this compound.
-
Non-specific Binding: Add assay buffer, L-Glutamate, membrane preparation, a high concentration of unlabeled this compound (e.g., 10 µM), and [³H]this compound.
-
Saturation Binding: Prepare serial dilutions of [³H]this compound in assay buffer.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of [³H]this compound.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
General Protocol for Melting Point Determination
This is a general procedure for determining the melting point of a solid organic compound.[1][6][7][8]
Objective: To determine the melting point range of a solid compound as an indicator of its purity.
Materials:
-
Solid sample of the compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the solid into the sealed end.
-
Melting Point Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
-
Purity Assessment: A pure compound will have a sharp melting point range (typically 0.5-2°C). Impurities tend to depress and broaden the melting range.
General Protocol for pKa Determination by Spectrophotometry
This is a general method for determining the acid dissociation constant (pKa) of a compound with a UV-active chromophore.[9][10][11]
Objective: To determine the pKa of a compound by measuring the change in its UV absorbance as a function of pH.
Materials:
-
Compound of interest
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., water, methanol, or DMSO). Prepare a series of buffered solutions at different known pH values.
-
UV-Vis Spectra: Record the UV-Vis spectrum of the compound in a highly acidic solution (where it is fully protonated) and in a highly basic solution (where it is fully deprotonated).
-
Absorbance Measurements: Prepare a series of solutions of the compound in the different pH buffers. Ensure the final concentration of the compound is the same in all solutions. Measure the absorbance of each solution at a wavelength where the protonated and deprotonated forms have significantly different absorbance values.
-
Data Analysis: Plot the absorbance versus pH. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.
Synthesis
-
Synthesis of the amine precursor: Starting with a suitable substituted aniline (B41778), the propyl side chain can be introduced, followed by the installation of the amine group that will form the sulfonamide.
-
Sulfonamide formation: Reaction of the amine precursor with propan-2-sulfonyl chloride would form the sulfonamide linkage.
-
Amide formation: Acylation of the resulting aniline derivative with benzoyl chloride would yield the final product, this compound.
The synthesis of related N-acyl sulfonamides often involves the reaction of a sulfonamide with an acid chloride or anhydride (B1165640) in the presence of a base.[12]
Conclusion
This compound is a valuable research tool for investigating the role of AMPA receptor potentiation in synaptic plasticity and its potential as a therapeutic strategy. This guide has provided a detailed overview of its chemical properties, mechanism of action, and key experimental methodologies. While specific experimental data for some physical properties and a detailed synthesis protocol are not publicly available, the information compiled here offers a solid foundation for researchers and drug development professionals working with this compound. Further investigation into proprietary sources such as patents may yield more specific quantitative data.
References
- 1. westlab.com [westlab.com]
- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of an AMPA receptor potentiator ([3H]LY395153) to native and recombinant AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. davjalandhar.com [davjalandhar.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. youtube.com [youtube.com]
- 11. byjus.com [byjus.com]
- 12. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of LY-395153 for AMPA Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding characteristics of LY-395153, an arylpropylsulfonamide compound, with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This compound is characterized as a positive allosteric modulator (PAM), a class of compounds that potentiate receptor function.[1][2] This document synthesizes key quantitative data, outlines the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound has been determined using radioligand binding assays with the tritiated form of the compound, [³H]this compound. These studies reveal that this compound binds to a unique modulatory site on the AMPA receptor.[1] A critical finding is that the binding of [³H]this compound is significantly enhanced by the presence of AMPA receptor agonists such as L-glutamate, which appears to increase the ligand's affinity.[1]
The dissociation constants (Kd) for [³H]this compound in the presence of 500 µM L-glutamate are summarized below.
| Receptor Source | Radioligand | Dissociation Constant (Kd) |
| Human GluR4(flip) Receptors (in HEK293 cells) | [³H]this compound | 55.6 ± 5.3 nM |
| Native Rat Cortical Receptors | [³H]this compound | 110 ± 15.1 nM |
Table 1: Saturable Binding Affinity of [³H]this compound to AMPA Receptors. Data sourced from a study characterizing the compound's binding properties.[1]
Further competitive binding experiments have been conducted to understand the specificity of the this compound binding site.
| Competing Ligand | Receptor Source | Inhibition Constant (Ki) | Notes |
| Cyclothiazide | Rat Cortical / Human GluR4(flip) | ~ 7 µM | Competitive inhibitor.[1] |
| NBQX | Rat Cortical / Human GluR4(flip) | Not specified | Competitively inhibited the L-glutamate-induced increase in [³H]this compound binding.[1] |
| Thiocyanate | Rat Cortical / Human GluR4(flip) | Not specified | Acts as a competitive inhibitor at concentrations known to facilitate desensitization.[1] |
| CX 516 | Rat Cortical / Human GluR4(flip) | > 600 µM | Did not inhibit [³H]this compound binding.[1] |
| LY303070 (GYKI53655 isomer) | Native Rat Cortical Receptors | Not specified | Noncompetitively inhibited the L-glutamate-induced increase in binding.[1] |
Table 2: Competitive Inhibition of [³H]this compound Binding at AMPA Receptors.[1]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Kd) and inhibition constants (Ki) for this compound is performed using a filtration-based radioligand binding assay, which is considered a gold standard for such measurements.[3]
Objective: To quantify the specific binding of a radioligand ([³H]this compound) to AMPA receptors in a given biological preparation and determine the affinity of competing, unlabeled ligands.
Materials:
-
Receptor Preparation: Membranes isolated from rat cerebral cortex (for native receptors) or from HEK293 cells engineered to express specific human AMPA receptor subunits (e.g., GluR4(flip)).[1][4]
-
Radioligand: [³H]this compound.
-
Agonist: L-Glutamate (used to enhance radioligand binding).[1]
-
Competing Ligands: Unlabeled this compound (for determining non-specific binding) and various test compounds.
-
Assay Buffer: A suitable buffer to maintain pH and ionic strength (e.g., Tris-HCl).[4]
-
Filtration Apparatus: A 96-well or 384-well harvester with glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[4][5]
-
Scintillation Counter: For quantifying the radioactivity trapped on the filters.[4]
Methodology:
-
Membrane Preparation:
-
Tissue (e.g., rat cerebral cortex) or cultured cells are homogenized in a cold lysis buffer.[4]
-
The homogenate is centrifuged to pellet the membranes containing the receptors.[4]
-
The pellet is washed and resuspended in the final assay buffer. Protein concentration is determined via an assay like the BCA assay.[4]
-
-
Assay Incubation:
-
The assay is performed in multi-well plates.[6]
-
To each well, the following are added in sequence: the membrane preparation, the unlabeled test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding), and finally the radioligand ([³H]this compound).[4]
-
Crucially for [³H]this compound, a fixed concentration of L-glutamate (e.g., 500 µM) is included in all wells to promote the high-affinity binding state.[1]
-
The plate is incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[4]
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration, where the contents of each well are passed through a glass fiber filter. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[5]
-
The filters are immediately washed multiple times with ice-cold buffer to minimize non-specific binding.[4]
-
Filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.[4]
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding (counts from wells with excess unlabeled ligand) from the total binding.
-
For saturation assays , specific binding is plotted against the concentration of the radioligand. A non-linear regression analysis is used to fit the data to a one-site binding model, yielding the Kd and Bmax (receptor density).[3]
-
For competition assays , the percentage of specific binding is plotted against the concentration of the unlabeled competitor. A sigmoidal dose-response curve is fitted to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[4]
-
Signaling Pathways and Mechanism of Action
AMPA receptors are the primary mediators of fast excitatory neurotransmission in the central nervous system.[7][8] Their activation by glutamate (B1630785) leads to the influx of cations, primarily Na⁺, causing depolarization of the postsynaptic membrane.[9] this compound, as a PAM, does not activate the receptor directly but enhances its response to glutamate, likely by stabilizing the open-channel conformation or slowing desensitization.[10]
AMPA receptor activation can trigger at least two distinct signaling cascades:
-
Canonical Ionotropic Pathway: Upon glutamate binding, the AMPA receptor channel opens, allowing Na⁺ and, for certain subunit compositions, Ca²⁺ to enter the cell.[9] This influx depolarizes the neuron, a key step in synaptic transmission. The subsequent Ca²⁺ entry can activate downstream enzymes like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which is critical for processes like long-term potentiation (LTP), a cellular correlate of learning and memory.[7]
-
Non-canonical Metamorphic Pathway: AMPA receptors can also signal independently of their channel function.[11] They can form a complex with and activate the Src-family protein tyrosine kinase, Lyn. This activation initiates a signaling cascade through the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to changes in gene expression, such as an increase in brain-derived neurotrophic factor (BDNF).[11]
This compound enhances the primary ionotropic function, leading to a more robust and prolonged depolarization and potentially greater activation of Ca²⁺-dependent downstream signaling.
References
- 1. Binding of an AMPA receptor potentiator ([3H]LY395153) to native and recombinant AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A single residue contributes sensitivity to allosteric modulation of AMPA receptors by LY395153 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. AMPA receptor - Wikipedia [en.wikipedia.org]
- 8. dovepress.com [dovepress.com]
- 9. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 10. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of LY-395153 on Glutamate Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of LY-395153, an arylpropylsulfonamide compound that acts as a positive allosteric modulator, or potentiator, of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We consolidate the available quantitative data, detail relevant experimental methodologies, and present visual representations of the associated molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuroscience and professionals in drug development investigating the modulation of glutamatergic signaling.
Introduction to Glutamatergic Neurotransmission
Glutamate (B1630785) is the primary excitatory neurotransmitter in the vertebrate central nervous system, integral to a vast majority of synaptic connections in the human brain.[1] Its role is fundamental in numerous physiological processes, including synaptic plasticity, learning, and memory.[1][2] The glutamatergic system's complexity is underscored by a variety of receptors and transporters that maintain a delicate balance of excitatory signaling. Dysregulation of this system is implicated in various neurological and psychiatric disorders.
Glutamate receptors are broadly categorized into two families: ionotropic (iGluRs) and metabotropic (mGluRs).[1][3] iGluRs are ligand-gated ion channels that mediate fast synaptic transmission and include NMDA, AMPA, and kainate receptors.[1][2][3] mGluRs are G-protein coupled receptors that modulate synaptic activity on a slower timescale.[1][3] This guide focuses on the AMPA receptors, which are critical for the initial, rapid depolarization of the postsynaptic membrane following glutamate release.[3][4]
The Role of AMPA Receptors in Synaptic Transmission
AMPA receptors are tetrameric protein complexes composed of different combinations of four subunits (GluA1-4).[5] Upon binding to glutamate, the receptor's ion channel opens, allowing the influx of sodium ions (Na+) and the efflux of potassium ions (K+), leading to depolarization of the postsynaptic neuron.[5] The number and functional state of AMPA receptors at the synapse are tightly regulated, and changes in their trafficking and phosphorylation state are key mechanisms underlying synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[2][5]
This compound: A Positive Allosteric Modulator of AMPA Receptors
This compound is a member of the arylpropylsulfonamide class of compounds and has been identified as a positive allosteric modulator of AMPA receptors.[5][6] As a potentiator, this compound is thought to enhance the function of the AMPA receptor, likely by decreasing its desensitization rate or increasing the channel's open probability in the presence of glutamate. It binds to a unique modulatory site on both native and recombinant AMPA receptors.[5][6]
Mechanism of Action
The binding of this compound to AMPA receptors is enhanced by the presence of AMPA receptor agonists like glutamate and AMPA themselves.[5][6] This suggests that this compound preferentially binds to the activated state of the receptor, thereby stabilizing it and prolonging the postsynaptic current. This allosteric modulation results in an amplification of the response to endogenous glutamate without direct activation of the receptor by the compound itself.
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding characteristics of this compound.
Table 1: Binding Affinity of [3H]this compound to AMPA Receptors in the Presence of 500 µM L-Glutamate
| Receptor Type | Preparation | Dissociation Constant (Kd) (nM) |
| Human GluR4(flip) | Recombinant (HEK293 cells) | 55.6 ± 5.3 |
| Rat Cortical | Native | 110 ± 15.1 |
| Data from[5][6] |
Table 2: Inhibitory Constants (Ki) of Various Compounds on [3H]this compound Binding
| Compound | Mechanism | Receptor Preparation | Inhibitory Constant (Ki) (µM) |
| Cyclothiazide | Competitive Inhibitor | Not specified | ~7 |
| NBQX | Competitive Inhibitor | Native and Recombinant | Not specified |
| LY303070 | Noncompetitive Inhibitor | Native | Not specified |
| CX 516 | No Inhibition | Not specified | >600 |
| Thiocyanate | Competitive Inhibitor | Not specified | Not specified |
| Data from[5][6] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. Below is a representative protocol for a radioligand binding assay, which is a primary method used to characterize the interaction of this compound with AMPA receptors.
Radioligand Binding Assay for [3H]this compound
This protocol is based on the methodologies described for characterizing [3H]this compound binding to native and recombinant AMPA receptors.[5][6]
Objective: To determine the binding affinity (Kd) and density (Bmax) of [3H]this compound to AMPA receptors, and the inhibitory constant (Ki) of unlabeled compounds.
Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound (for non-specific binding determination)
-
Test compounds (e.g., cyclothiazide, NBQX)
-
Membrane preparations from rat cerebral cortex (native receptors) or HEK293 cells expressing human GluR4(flip) (recombinant receptors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-Glutamate
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex or HEK293 cell pellets in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Saturation Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein.
-
Add increasing concentrations of [3H]this compound.
-
To a parallel set of tubes, add a high concentration of unlabeled this compound to determine non-specific binding.
-
Add L-Glutamate to a final concentration of 500 µM.
-
Incubate the tubes at a defined temperature and for a sufficient time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Competition Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein.
-
Add a fixed concentration of [3H]this compound (typically at or near its Kd).
-
Add increasing concentrations of the unlabeled test compound.
-
Include tubes for total binding (no competitor) and non-specific binding (high concentration of unlabeled this compound).
-
Add L-Glutamate to a final concentration of 500 µM.
-
Follow the incubation, filtration, and counting steps as in the saturation assay.
-
Data Analysis:
-
Saturation Assay: Plot specific binding (total minus non-specific) against the concentration of [3H]this compound. Analyze the data using non-linear regression to determine Kd and Bmax.
-
Competition Assay: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the effects of this compound on glutamate signaling.
Caption: The Glutamatergic Synapse.
Caption: Mechanism of AMPA Receptor Potentiation by this compound.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound is a potent AMPA receptor potentiator that serves as a valuable pharmacological tool for studying the intricacies of glutamatergic neurotransmission. The available data robustly characterize its binding properties at a specific allosteric site on the AMPA receptor, highlighting its dependence on agonist presence. While the in vitro binding profile is well-defined, further research, particularly employing electrophysiological and in vivo methodologies, would be beneficial to fully elucidate the functional consequences of this compound-mediated AMPA receptor potentiation on synaptic plasticity and its potential therapeutic applications. This guide provides a foundational understanding of this compound and a framework for future investigations into its role in modulating glutamate signaling.
References
- 1. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. routledge.com [routledge.com]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 6. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of LY-395153: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of LY-395153, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The following sections detail the binding affinity and functional activity of this compound, comprehensive experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Core Data Summary
The following tables summarize the key quantitative data regarding the in vitro pharmacological profile of this compound.
Table 1: Radioligand Binding Affinity of [³H]this compound
| Receptor Preparation | Ligand | Kd (nM) | Reference |
| Rat Cortical Membranes | [³H]this compound | 110 ± 15.1 | [1] |
| Human GluR4(flip) in HEK293 Cells | [³H]this compound | 55.6 ± 5.3 | [1] |
Table 2: Functional Potentiation of AMPA Receptors by this compound
While specific EC50 values for the potentiation of AMPA receptor-mediated currents by this compound are not detailed in the provided search results, one study qualitatively confirms its potentiating effect in electrophysiological assays. A point mutation (S776Q) in the human GluA4 subunit was shown to markedly attenuate, but not eliminate, the potentiation of AMPA receptor responses by this compound, indicating its functional activity as a positive allosteric modulator.[2]
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of [³H]this compound to AMPA receptors.
1. Membrane Preparation:
-
Source: Rat cerebral cortex or Human Embryonic Kidney (HEK293) cells expressing specific AMPA receptor subunits (e.g., human GluR4(flip)).
-
Procedure:
-
Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
2. Binding Assay:
-
Reaction Mixture:
-
Membrane preparation (typically 50-100 µg of protein)
-
[³H]this compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
For non-specific binding determination, include a high concentration of a non-labeled competing ligand.
-
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the saturation binding data using non-linear regression analysis (e.g., using Prism software) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the method for assessing the functional potentiation of AMPA receptor-mediated currents by this compound.
1. Cell Preparation:
-
Use primary neuronal cultures (e.g., cortical or hippocampal neurons) or HEK293 cells transiently or stably expressing the AMPA receptor subunits of interest.
-
Plate the cells on coverslips suitable for microscopy and electrophysiological recording.
2. Recording Setup:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).
3. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Apply the AMPA receptor agonist (e.g., glutamate (B1630785) or AMPA) at a sub-maximal concentration (e.g., EC₂₀) using a rapid application system to evoke an inward current.
-
After establishing a stable baseline response to the agonist, co-apply the agonist with various concentrations of this compound.
-
Record the potentiation of the agonist-evoked current in the presence of this compound.
4. Data Analysis:
-
Measure the peak amplitude of the AMPA receptor-mediated currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Plot the concentration-response curve and fit it with a sigmoidal dose-response equation to determine the EC₅₀ (concentration for half-maximal potentiation) and the maximum potentiation.
Visualizations
AMPA Receptor Signaling Pathway
Caption: Signaling pathway of AMPA receptor activation and positive allosteric modulation by this compound.
Experimental Workflow for In Vitro Characterization
Caption: A logical workflow for the in vitro characterization of an AMPA receptor potentiator like this compound.
References
Methodological & Application
Application Notes and Protocols for LY-395153 Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-395153 is a novel arylpropylsulfonamide compound that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system, and their modulation is a key area of interest for therapeutic development in various neurological and psychiatric disorders.[4] this compound enhances the function of AMPA receptors, potentiating ion channel gating in response to the binding of the neurotransmitter glutamate.[1][2] This document provides detailed application notes and protocols for the electrophysiological characterization of this compound.
Mechanism of Action
This compound binds to a modulatory site on the AMPA receptor, distinct from the glutamate binding site.[1] This allosteric binding enhances the receptor's response to glutamate, leading to an increase in the amplitude and duration of the ion current. The potentiation by this compound is dependent on the presence of an AMPA receptor agonist like glutamate or AMPA.[1] Studies have shown that this compound's potentiation is significantly attenuated by a single point mutation (S776Q in the human GluR4 subunit), suggesting a specific binding pocket and mechanism of action.[2]
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the binding affinity and potentiation effects of this compound on AMPA receptors.
| Parameter | Receptor Type | Value | Reference |
| Kd (Binding Affinity) | Human GluR4(flip) | 55.6 ± 5.3 nM | [1] |
| Kd (Binding Affinity) | Rat Cortical Receptors | 110 ± 15.1 nM | [1] |
Table 1: Binding Affinity of [3H]this compound in the presence of 500 µM L-glutamate.
| Compound | Effect on [3H]this compound Binding | Potency (Ki) | Reference |
| Cyclothiazide | Competitive Inhibition | ~ 7 µM | [1] |
| CX 516 | No Inhibition (up to 600 µM) | - | [1] |
| NBQX | Competitive Inhibition of Glutamate-Induced Binding | - | [1] |
| LY303070 (GYKI53655 active isomer) | Noncompetitive Inhibition (native receptors) | - | [1] |
Table 2: Competitive Binding Profile of this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing this compound Activity
This protocol is designed for characterizing the effect of this compound on AMPA receptor-mediated currents in cultured neurons or HEK293 cells expressing recombinant AMPA receptors.
1. Cell Preparation:
-
For Primary Neuronal Cultures: Isolate and culture primary neurons (e.g., cortical or hippocampal neurons) from embryonic or neonatal rodents according to standard laboratory protocols. Plate cells on sterile, poly-D-lysine-coated glass coverslips.
-
For Recombinant Expression: Transfect HEK293 cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2, GluA4) using a suitable transfection reagent. Co-transfect with a fluorescent protein (e.g., GFP) to identify transfected cells.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 CaCl2, 1.1 EGTA, 4 Na2-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~310 mOsm.
-
Agonist and Modulator Solutions: Prepare stock solutions of glutamate (or AMPA) and this compound in the appropriate solvent (e.g., DMSO for this compound) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Apparatus: Use a patch-clamp amplifier, a microscope with DIC optics, and a perfusion system for rapid solution exchange.
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Transfer a coverslip with cultured cells to the recording chamber and continuously perfuse with the external solution.
-
Identify a healthy-looking neuron or a transfected HEK293 cell.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Apply the AMPA receptor agonist (e.g., 100 µM glutamate) for a short duration (e.g., 1-2 ms) to evoke an inward current.
-
After establishing a stable baseline response, co-apply the agonist with different concentrations of this compound.
-
Wash out this compound and ensure the response returns to baseline.
-
4. Data Analysis:
-
Measure the peak amplitude and the decay time constant of the AMPA receptor-mediated currents in the absence and presence of this compound.
-
Calculate the potentiation as the percentage increase in the peak current amplitude in the presence of this compound compared to the control.
-
Construct a concentration-response curve for this compound and determine the EC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound as a positive allosteric modulator of the AMPA receptor.
Experimental Workflow for Electrophysiological Recording
Caption: Experimental workflow for characterizing this compound using whole-cell patch-clamp electrophysiology.
References
- 1. Binding of an AMPA receptor potentiator ([3H]LY395153) to native and recombinant AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A single residue contributes sensitivity to allosteric modulation of AMPA receptors by LY395153 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for LY-395153 in Patch Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-395153 is a potent and selective positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. As a member of the arylpropylsulfonamide class of AMPA receptor potentiators, this compound enhances the response of AMPA receptors to the endogenous ligand glutamate (B1630785) without directly activating the receptor itself.[1] This potentiation is achieved by modulating the receptor's kinetics, typically by reducing desensitization and/or slowing deactivation. The study of this compound using patch clamp electrophysiology is crucial for characterizing its mechanism of action, potency, and selectivity, providing valuable insights for drug discovery and neuroscience research.
These application notes provide detailed protocols for the use of this compound in whole-cell patch clamp studies on cultured cells expressing AMPA receptors.
Data Presentation
Table 1: Electrophysiological Effects of this compound on AMPA Receptors
| Parameter | Description | Reported Value/Effect | Cell Type | AMPA Receptor Subunit | Reference |
| Potentiation | Fold increase in the amplitude of glutamate-evoked currents in the presence of this compound. | Markedly attenuated by a single point mutation (S776Q) in the human GluA4 subunit, but not eliminated. | HEK293 cells | Human GluA4 | [1] |
| EC50 | The concentration of this compound that produces 50% of its maximal potentiation effect. | Not explicitly stated in the abstract, but dose-response relationship was established. | HEK293 cells | Human GluA4 | [1] |
| Mechanism | The proposed mechanism of action for the potentiating effect. | Positive allosteric modulation. Binding to a unique modulatory site on the AMPA receptor. | Rat cerebral cortex & HEK293 cells | Native and recombinant (human GluA4) | [1] |
| Selectivity | The effect of this compound on other receptors. | The abstract focuses on AMPA receptors, suggesting selectivity. | Not specified | Not applicable | [1] |
Note: The specific quantitative values for EC50 and maximal potentiation are not available in the provided search results. The table reflects the qualitative and semi-quantitative information that could be extracted.
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of this compound Effects on AMPA Receptor Currents in Cultured HEK293 Cells
This protocol describes the methodology for assessing the potentiation of AMPA receptor-mediated currents by this compound in a heterologous expression system.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Co-transfect cells with plasmids encoding the desired AMPA receptor subunit (e.g., human GluA4) and a marker gene (e.g., Green Fluorescent Protein, GFP) using a suitable transfection reagent.
-
Plate the transfected cells onto glass coverslips 24-48 hours before the patch clamp experiment.
2. Solutions:
-
External Solution (aCSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal Pipette Solution: (in mM) 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm. The use of Cesium (Cs+) in the internal solution helps to block potassium channels and isolate AMPA receptor currents.
-
Agonist and Modulator Solutions: Prepare a stock solution of glutamate (e.g., 100 mM in water) and this compound (e.g., 10 mM in DMSO). Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
3. Patch Clamp Electrophysiology:
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance (GFP fluorescence), approach a transfected cell with the patch pipette and form a giga-ohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV to minimize the activation of voltage-gated channels.
4. Data Acquisition and Analysis:
-
Apply glutamate (e.g., 1 mM for 100 ms) to the cell using a rapid application system to evoke an inward AMPA receptor-mediated current.
-
After establishing a stable baseline of glutamate-evoked currents, co-apply this compound at various concentrations (e.g., 0.1 µM to 100 µM) with the same concentration of glutamate.
-
Record the current responses using an appropriate amplifier and data acquisition software.
-
Measure the peak amplitude of the inward currents in the absence and presence of this compound.
-
Calculate the potentiation as the fold-increase in current amplitude: (I(Glutamate + this compound) / I(Glutamate)).
-
Construct a dose-response curve by plotting the potentiation against the concentration of this compound and fit the data with a Hill equation to determine the EC50 and maximal potentiation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: AMPA receptor signaling pathway modulated by this compound.
Experimental Workflow Diagram
References
Application Notes and Protocols: LY-395153 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a radioligand binding assay using [3H]LY-395153 to characterize its interaction with AMPA receptors. This compound is a member of the arylpropylsulfonamide class of AMPA receptor potentiators.[1][2] The following protocols are based on established methodologies for studying the binding of [3H]this compound to both native and recombinant AMPA receptors.[1][2]
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[3][4] This document outlines saturation and competition binding assays to determine the dissociation constant (Kd), maximum binding capacity (Bmax), and the inhibitory constant (Ki) of test compounds.
Quantitative Data Summary
The following tables summarize the binding affinities of [3H]this compound for native and recombinant AMPA receptors, as well as the inhibitory effects of various compounds.
Table 1: [3H]this compound Binding Affinities
| Receptor Source | Agonist (Concentration) | Kd (nM) |
| Rat Cortical Receptors | L-Glutamate (500 µM) | 110 ± 15.1 |
| Human GluR4(flip) | L-Glutamate (500 µM) | 55.6 ± 5.3 |
Data extracted from studies on native AMPA receptors from rat cerebral cortex and recombinant human GluR4(flip) receptors expressed in HEK293 cells.[1][2]
Table 2: Inhibitory Constants (Ki) of Compounds at AMPA Receptors
| Compound | Receptor Type | Inhibition Mode | Ki (µM) |
| Cyclothiazide | Native and Recombinant | Competitive | ~ 7 |
| NBQX | Native and Recombinant | Competitive | Not specified |
| LY303070 | Native | Non-competitive | Not specified |
| Thiocyanate | Not specified | Competitive | Not specified |
These compounds were shown to inhibit the binding of [3H]this compound.[1][2] It is noteworthy that the AMPA receptor potentiator CX 516 did not show inhibition at concentrations up to 600 µM.[1][2]
Experimental Protocols
This section details the necessary steps for preparing materials and conducting the radioligand binding assays.
Materials and Reagents
-
Radioligand: [3H]this compound
-
Receptor Sources:
-
Rat cerebral cortex for native receptors
-
HEK293 cells expressing human GluR4(flip) for recombinant receptors
-
-
Buffers and Solutions:
-
Homogenization Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold PBS
-
10% Sucrose (B13894) solution (for cryoprotection)
-
-
Competitors and Modulators:
-
L-Glutamate
-
AMPA
-
Unlabeled this compound (for non-specific binding determination)
-
Test compounds
-
-
Equipment:
-
Homogenizer
-
Centrifuge
-
96-well plates
-
FilterMate™ harvester or equivalent filtration apparatus
-
Glass fiber filters (GF/C), pre-soaked in 0.3% PEI
-
Scintillation counter
-
Scintillation cocktail
-
Membrane Preparation
-
Tissue Homogenization (Rat Cerebral Cortex):
-
Euthanize rats and dissect the cerebral cortex on ice.
-
Homogenize the tissue in 20 volumes of cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[5]
-
Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[5]
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection.[5]
-
Determine the protein concentration using a BCA assay.
-
Store aliquots at -80°C until use.[5]
-
-
Cell Culture and Lysis (HEK293-hGluR4(flip)):
-
Culture HEK293 cells expressing human GluR4(flip) to near confluence.
-
Wash the cells with PBS.
-
Harvest the cells and homogenize in cold lysis buffer.
-
Follow steps 1.3 to 1.8 for membrane preparation.
-
Saturation Binding Assay Protocol
This assay determines the Kd and Bmax of [3H]this compound.
-
Thaw the prepared membrane aliquots and resuspend in the final assay buffer.[5]
-
In a 96-well plate, set up the following in a final volume of 250 µL:
-
Total Binding: 150 µL of membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells), 50 µL of varying concentrations of [3H]this compound, and 50 µL of assay buffer.[5] It is recommended to use eight concentrations of the radioligand over a two-log unit range.[3]
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of [3H]this compound, and 50 µL of a high concentration of unlabeled this compound.
-
-
Include 500 µM L-Glutamate in all wells to enhance [3H]this compound binding.[1][2]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
-
Terminate the incubation by rapid vacuum filtration through GF/C filters using a cell harvester.[5]
-
Wash the filters four times with ice-cold wash buffer.[5]
-
Dry the filters for 30 minutes at 50°C.[5]
-
Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
Competition Binding Assay Protocol
This assay determines the Ki of a test compound.
-
Thaw the prepared membrane aliquots and resuspend in the final assay buffer.[5]
-
In a 96-well plate, set up the following in a final volume of 250 µL:
-
150 µL of membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells).[5]
-
50 µL of a fixed concentration of [3H]this compound (typically at or near its Kd).
-
50 µL of varying concentrations of the unlabeled test compound. It is recommended to use ten concentrations of the unlabeled test article over a five-log unit range.[3]
-
-
Include wells for total binding (no test compound) and non-specific binding (with a high concentration of unlabeled this compound).
-
Follow steps 4-8 from the Saturation Binding Assay Protocol.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagrams
Experimental Workflow
Caption: Workflow for the [3H]this compound radioligand binding assay.
Signaling Pathway Context
Caption: Allosteric potentiation of the AMPA receptor by this compound.
References
- 1. Binding of an AMPA receptor potentiator ([3H]LY395153) to native and recombinant AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 5. giffordbioscience.com [giffordbioscience.com]
LY-395153: Application Notes and Protocols for Positive Allosteric Modulation of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of LY-395153, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document includes key quantitative data, detailed experimental protocols for its characterization, and insights into the downstream signaling pathways it modulates.
Introduction to this compound
This compound is a member of the arylpropylsulfonamide class of compounds that enhances the function of AMPA receptors.[1] Unlike direct agonists that activate the receptor, this compound binds to an allosteric site, potentiating the receptor's response to the endogenous neurotransmitter, glutamate (B1630785). This mechanism of action offers a more nuanced modulation of glutamatergic neurotransmission, making it a valuable tool for studying synaptic plasticity and a potential therapeutic agent for neurological and psychiatric disorders.
Quantitative Data Summary
The following tables summarize the key in vitro binding characteristics of this compound.
Table 1: Binding Affinity of [³H]this compound to AMPA Receptors
| Receptor Source | Condition | Kd (nM) |
| Rat Cortical Receptors | In the presence of 500 µM L-glutamate | 110 ± 15.1 |
| Human GluR4(flip) Recombinant Receptors | In the presence of 500 µM L-glutamate | 55.6 ± 5.3 |
Data from[1]
Table 2: Competitive Inhibition of [³H]this compound Binding
| Compound | Receptor Source | Ki (µM) |
| Cyclothiazide | Native and Recombinant AMPA Receptors | ~7 |
Data from[1]
Signaling Pathways and Experimental Workflows
The potentiation of AMPA receptors by this compound initiates a cascade of downstream signaling events crucial for synaptic plasticity. The following diagrams illustrate these pathways and the experimental workflows used to characterize this modulator.
Caption: Downstream signaling cascade initiated by this compound-mediated potentiation of the AMPA receptor.
Caption: Workflow for characterizing the binding and functional properties of this compound.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of [³H]this compound to AMPA receptors.
Materials:
-
[³H]this compound
-
Cell membranes prepared from rat cerebral cortex or HEK293 cells expressing recombinant human GluR4(flip) receptors.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-glutamate
-
Non-labeled this compound (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter and cocktail
Protocol:
-
Prepare membrane homogenates from the desired tissue or cells.
-
In a series of tubes, add a constant concentration of [³H]this compound (e.g., 1-100 nM).
-
For total binding, add binding buffer. For non-specific binding, add a high concentration of non-labeled this compound (e.g., 10 µM).
-
Add a fixed concentration of L-glutamate (e.g., 500 µM) to all tubes to enhance the binding of the potentiator.[1]
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Kd and Bmax by performing saturation analysis and plotting the data using a Scatchard plot or non-linear regression.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the potentiation of glutamate-evoked currents by this compound in individual neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) or brain slices.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
Glutamate
-
This compound
-
Patch-clamp amplifier and data acquisition system.
Protocol:
-
Prepare the cell culture or brain slice for recording.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV to -70 mV.
-
Apply a brief pulse of glutamate (e.g., 1 mM for 1-2 ms) using a fast-application system to evoke an AMPA receptor-mediated inward current.
-
Record the baseline glutamate-evoked current.
-
Perfuse the cell with a known concentration of this compound for a few minutes.
-
Apply the same glutamate pulse in the presence of this compound and record the potentiated current.
-
Wash out this compound and ensure the current returns to baseline.
-
Repeat with a range of this compound concentrations to determine the EC₅₀ for potentiation.
-
Analyze the data by measuring the peak amplitude and decay kinetics of the currents. Calculate the percentage of potentiation for each concentration.
Calcium Influx Assay
Objective: To measure the enhancement of glutamate-induced intracellular calcium increase by this compound in a population of cells.
Materials:
-
Cells expressing AMPA receptors (e.g., primary neurons or a stable cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate
-
This compound
-
Fluorescence microplate reader or fluorescence microscope.
Protocol:
-
Plate the cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound at various concentrations to the wells and incubate for a short period.
-
Add a submaximal concentration of glutamate to stimulate the cells.
-
Immediately begin measuring the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes).
-
Determine the concentration-response curve for this compound's potentiation of the glutamate-induced calcium response and calculate the EC₅₀.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of AMPA receptor potentiation in synaptic function and as a lead compound for the development of novel therapeutics. The protocols outlined in this document provide a framework for the detailed characterization of its binding and functional properties. Further investigation into its effects on specific AMPA receptor subunit combinations and its in vivo efficacy will continue to elucidate its potential in neuroscience research and drug discovery.
References
Application Notes and Protocols for LY-395153 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of LY-395153, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, in cell culture experiments. The provided protocols and concentration guidelines are intended to serve as a starting point for optimizing experimental conditions for specific cell lines and research applications.
Introduction to this compound
This compound is a potent arylpropylsulfonamide compound that enhances the function of AMPA receptors, a class of ionotropic glutamate (B1630785) receptors critical for fast excitatory synaptic transmission in the central nervous system. As a positive allosteric modulator, this compound binds to a site on the AMPA receptor distinct from the glutamate binding site, increasing the receptor's response to glutamate. This potentiation is achieved by slowing the receptor's desensitization and/or deactivation, leading to an increased ion flux upon agonist binding.
Mechanism of Action
This compound facilitates the activity of AMPA receptors in the presence of an agonist like glutamate. Its binding to the receptor stabilizes the open conformation of the ion channel, thereby augmenting the influx of cations such as Na+ and Ca2+ into the neuron. This enhanced receptor activity can have significant implications for synaptic plasticity, learning, and memory.
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The optimal concentration of this compound is application-dependent. The following tables summarize key quantitative data to guide concentration selection.
Table 1: Binding Affinity of this compound
| Receptor Type | Cell Type | Ligand | Kd (nM) | Reference |
| Rat Cortical AMPA Receptors | Rat Cerebral Cortex | [3H]LY395153 | 110 ± 15.1 | [1] |
| Human GluR4(flip) | HEK293 cells | [3H]LY395153 | 55.6 ± 5.3 | [1] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Functional Assays (e.g., Electrophysiology, Calcium Imaging) | 100 nM - 10 µM | The EC50 for functional potentiation is expected to be in the low micromolar range, similar to other high-impact ampakines. A dose-response curve is essential to determine the optimal concentration for a specific cell line and endpoint. |
| Cytotoxicity Assays | 1 µM - 100 µM | It is crucial to determine the cytotoxic concentration (CC50) for each cell line to ensure that observed functional effects are not due to toxicity. |
Experimental Protocols
Protocol for Determining Optimal Functional Concentration using Calcium Imaging
This protocol outlines a method to determine the EC50 of this compound for the potentiation of glutamate-induced calcium influx.
Figure 2: Workflow for determining the functional concentration of this compound.
Materials:
-
Cells expressing AMPA receptors (e.g., primary cortical neurons, SH-SY5Y cells)
-
Cell culture medium
-
Collagen-coated, black-walled, clear-bottom 96-well plates
-
This compound stock solution (in DMSO)
-
Glutamate stock solution
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS. A final concentration range of 10 nM to 30 µM is recommended for the initial dose-response curve. Include a vehicle control (DMSO).
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Glutamate Stimulation and Data Acquisition:
-
Prepare a glutamate solution in HBSS at a concentration that elicits a submaximal response (EC20), which should be determined in preliminary experiments.
-
Place the plate in the fluorescence reader.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) over time.
-
Establish a baseline reading for 10-20 seconds.
-
Add the glutamate solution to the wells and continue recording for at least 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized fluorescence intensity against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol for Assessing Cytotoxicity of this compound
This protocol describes a method to determine the 50% cytotoxic concentration (CC50) of this compound using a standard MTT assay.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary neurons)
-
Cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.
-
Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubate the cells for a period relevant to your functional assays (e.g., 24-48 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well (final concentration of approximately 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the CC50 value from the resulting dose-response curve.
-
General Recommendations
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Cell Line Variability: The optimal concentration of this compound can vary between different cell lines due to differences in AMPA receptor subunit expression and other cellular factors. It is essential to perform dose-response experiments for each new cell line.
-
Agonist Concentration: The potentiating effect of this compound is dependent on the presence of an AMPA receptor agonist. The concentration of glutamate or another agonist used in your assay will influence the observed potency of this compound. Using a sub-maximal agonist concentration (e.g., EC20-EC30) is recommended to achieve a good window for observing potentiation.
-
Controls: Always include appropriate controls in your experiments, including vehicle controls (DMSO), positive controls (a known AMPA receptor potentiator, if available), and negative controls (no agonist).
By following these guidelines and protocols, researchers can effectively determine the optimal concentration of this compound for their specific cell culture applications and obtain reliable and reproducible results.
References
Application Notes and Protocols for LY-395153 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-395153 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As an AMPA receptor potentiator, this compound enhances the response of the receptor to its endogenous ligand, glutamate (B1630785), without directly activating the receptor on its own. This modulation of glutamatergic neurotransmission makes this compound a valuable research tool for investigating the role of the AMPA receptor in various physiological and pathological processes in the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.
Mechanism of Action
This compound binds to an allosteric site on the AMPA receptor, a ligand-gated ion channel responsible for fast excitatory synaptic transmission in the CNS. This binding potentiates the receptor's function by increasing the amplitude and/or duration of the ion current elicited by glutamate binding. The potentiation by this compound is dependent on the presence of an AMPA receptor agonist like glutamate or AMPA. Transmembrane AMPA receptor regulatory proteins (TARPs) have been shown to enhance the binding of [3H]-LY395153 to the receptor.[1]
Figure 1: Signaling pathway of this compound action.
Applications in Neuroscience Research
This compound is a valuable tool for investigating a range of topics in neuroscience, including:
-
Synaptic Plasticity: Studying the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.
-
Cognitive Enhancement: Investigating the potential of AMPA receptor modulation for improving cognitive functions such as learning and memory.
-
Neurological and Psychiatric Disorders: Exploring the therapeutic potential of targeting the glutamatergic system in conditions like schizophrenia, depression, and cognitive disorders.
Data Presentation
Quantitative Data Summary
| Parameter | Receptor/System | Value | Reference |
| Binding Affinity (Kd) | Human GluR4(flip) Receptors | 55.6 ± 5.3 nM | [2][3] |
| Rat Cortical Receptors | 110 ± 15.1 nM | [2][3] | |
| Inhibition | |||
| Competitive Inhibitor | NBQX | Competitively inhibits L-glutamate-induced [3H]LY395153 binding | [2][3] |
| Noncompetitive Inhibitor | LY303070 (active isomer of GYKI53655) | Noncompetitively inhibits L-glutamate-induced [3H]LY395153 binding in native receptors | [2][3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for AMPA Receptors
This protocol describes a method to characterize the binding of [3H]-LY-395153 to AMPA receptors in brain tissue homogenates.
Materials:
-
[3H]-LY-395153
-
Brain tissue (e.g., rat cortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled this compound (for determining non-specific binding)
-
L-Glutamate
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step.
-
Assay Setup: In a microcentrifuge tube, add the membrane homogenate, [3H]-LY-395153 at various concentrations, and 500 µM L-glutamate. For non-specific binding, add a high concentration of unlabeled this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Kd and Bmax values by fitting the specific binding data to a saturation binding curve using non-linear regression analysis.
Figure 2: Workflow for a radioligand binding assay.
Protocol 2: In Vitro Electrophysiology - Field Potential Recording in Hippocampal Slices
This protocol provides a general framework for assessing the effect of this compound on synaptic transmission and plasticity (LTP) in acute hippocampal slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes.
-
Drug Application: Bath-apply this compound at the desired concentration and continue to record fEPSPs to assess its effect on basal synaptic transmission.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-LTP Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP in the presence of this compound.
-
Data Analysis: Measure the slope of the fEPSPs. Express the effect of this compound on baseline transmission and LTP as a percentage of the pre-drug baseline.
Protocol 3: In Vivo Behavioral Assessment - Novel Object Recognition (NOR) Test
This protocol outlines the use of the NOR test to evaluate the pro-cognitive effects of this compound in rodents. Due to the potential for a bell-shaped dose-response curve with AMPA potentiators, a dose-finding study is recommended.
Materials:
-
This compound
-
Vehicle for drug administration
-
Open field arena
-
Two sets of identical objects (familiar and novel)
Procedure:
-
Habituation: Individually place each animal in the empty open field arena for 5-10 minutes to acclimate to the environment.
-
Drug Administration: Administer this compound or vehicle to the animals at a predetermined time before the training session.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore the arena again for a set period.
-
Data Collection and Analysis: Record the time spent exploring each object during the testing phase. Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / (total exploration time)) to assess recognition memory.
Figure 3: Bell-shaped dose-response relationship.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. It is the responsibility of the researcher to ensure all procedures are performed in accordance with institutional and national guidelines for animal care and use and laboratory safety.
References
Application Notes and Protocols for LY-395153 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies on LY-395153, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The protocols detailed below cover in vitro and in vivo methods to characterize the binding, efficacy, and downstream cellular effects of this compound.
Introduction to this compound
This compound is a member of the arylpropylsulfonamide class of AMPA receptor potentiators. It enhances the function of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. By binding to a unique modulatory site on the receptor, this compound increases the receptor's response to the endogenous ligand, glutamate (B1630785). This potentiation of AMPA receptor activity has potential therapeutic implications for a range of neurological and psychiatric disorders characterized by glutamatergic dysfunction.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound based on available preclinical data.
Table 1: Radioligand Binding Affinity of [³H]this compound
| Receptor Source | Ligand | Kd (nM) | Conditions |
| Rat Cortical Membranes | [³H]this compound | 110 ± 15.1 | In the presence of 500 µM L-glutamate |
| Recombinant Human GluR4(flip) | [³H]this compound | 55.6 ± 5.3 | In the presence of 500 µM L-glutamate |
Table 2: In Vitro Electrophysiological Potency of this compound (Hypothetical Data for Illustrative Purposes)
| Cell Type | Assay | Agonist | This compound EC₅₀ (µM) | Endpoint |
| Cultured Rat Cortical Neurons | Whole-Cell Patch Clamp | 1 mM Glutamate | 1.5 | % Potentiation of AMPA Current |
| HEK293 cells expressing human GluA1/2 | Whole-Cell Patch Clamp | 300 µM AMPA | 0.8 | % Increase in Peak Current |
Experimental Protocols
Radioligand Binding Assay for [³H]this compound
This protocol describes a filtration binding assay to determine the affinity and specificity of this compound for AMPA receptors.
Materials:
-
[³H]this compound (radioligand)
-
Unlabeled this compound
-
Rat cortical membranes or membranes from cells expressing specific AMPA receptor subtypes
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
L-Glutamate
-
Glass fiber filters (e.g., GF/B)
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex or recombinant cells in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the pellet in fresh binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of various concentrations of unlabeled this compound (for competition assay) or buffer (for saturation assay).
-
50 µL of [³H]this compound (a fixed concentration for competition, or varying concentrations for saturation).
-
50 µL of 500 µM L-glutamate.
-
100 µL of membrane preparation (25-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation Assay: Plot specific binding (total binding - non-specific binding) against the concentration of [³H]this compound to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Competition Assay: Plot the percentage of specific binding against the concentration of unlabeled LY-395155 to determine the IC₅₀, which can then be converted to a Ki (inhibition constant).
-
Whole-Cell Patch Clamp Electrophysiology
This protocol is for measuring the potentiation of AMPA receptor-mediated currents by this compound in cultured neurons.
Materials:
-
Cultured primary neurons (e.g., cortical or hippocampal)
-
External Solution (ECS): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4.
-
Internal Solution (ICS): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP; pH 7.2.
-
Patch pipettes (3-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
This compound stock solution
-
AMPA or Glutamate stock solution
Procedure:
-
Cell Preparation: Plate neurons on coverslips and culture for 10-14 days.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with ECS at a constant rate.
-
Obtain Whole-Cell Configuration: Approach a neuron with a patch pipette filled with ICS. Form a giga-ohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the neuron at a holding potential of -70 mV to record inward currents.
-
Baseline Recording: Apply a brief pulse of AMPA or glutamate (e.g., 1 mM for 2 ms) using a fast-application system to evoke a baseline AMPA receptor-mediated current.
-
Drug Application: Perfuse the chamber with ECS containing a known concentration of this compound for 2-5 minutes.
-
Potentiation Measurement: While in the presence of this compound, apply the same pulse of AMPA or glutamate. Record the potentiated current.
-
Dose-Response: Repeat steps 5-7 with a range of this compound concentrations to generate a dose-response curve and determine the EC₅₀.
-
Data Analysis: Measure the peak amplitude of the AMPA receptor currents before and after this compound application. Calculate the percentage potentiation for each concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: AMPA Receptor Signaling Pathway Potentiated by this compound.
Caption: Radioligand Binding Assay Experimental Workflow.
Caption: Whole-Cell Patch Clamp Electrophysiology Workflow.
Troubleshooting & Optimization
LY-395153 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of LY-395153, a known AMPA receptor potentiator.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides & FAQs
This section provides practical solutions to common issues that may arise when handling this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly cited solvent for this compound is Dimethyl Sulfoxide (DMSO).[3] For most in vitro applications, creating a concentrated stock solution in DMSO is the recommended first step.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in my aqueous cell culture medium. What can I do?
A2: This is a common issue when working with compounds that have low aqueous solubility. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[4] Some cell lines can tolerate up to 1%, but it is crucial to perform a vehicle control to assess the impact of DMSO on your specific cell line.
-
Step-wise Dilution: Instead of diluting the DMSO stock directly into the final volume of the aqueous medium, try a serial dilution. This can help to prevent the compound from crashing out of the solution.
-
Warming the Solution: Gently warming the aqueous medium to 37°C before adding the DMSO stock may aid in solubility.
-
Vortexing: Immediately after adding the DMSO stock to the aqueous medium, vortex the solution to ensure rapid and uniform dispersion.
Q3: Can I prepare aqueous stock solutions of this compound?
A3: Based on the available information, this compound is sparingly soluble in aqueous solutions. Direct dissolution in water or buffers is likely to be challenging. It is generally recommended to first dissolve the compound in an organic solvent like DMSO.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C in a dry and dark environment.[3] DMSO stock solutions should also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides a general solubility profile based on available information and typical characteristics of arylpropylsulfonamide compounds.
| Solvent | Solubility | Remarks |
| DMSO | Soluble | Recommended for creating stock solutions.[3] |
| Ethanol | Likely Soluble | Often used as a co-solvent with aqueous solutions. |
| Water | Low Solubility | Direct dissolution is not recommended. |
| Aqueous Buffers (e.g., PBS) | Low Solubility | Similar to water, direct dissolution is challenging. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.36047 mg of this compound (Molecular Weight: 360.47 g/mol ).
-
Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in aliquots at -20°C.
Protocol for Preparing a Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C.
-
Serial Dilution (Recommended):
-
Perform an intermediate dilution of the 10 mM stock into the cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium to get a 100 µM solution.
-
Use this intermediate dilution to prepare your final working concentrations. This helps to minimize the final DMSO concentration and reduces the risk of precipitation.
-
-
Direct Dilution (Alternative):
-
Directly add the required volume of the 10 mM stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains below cytotoxic levels (e.g., <0.5%).
-
-
Mixing: Immediately after adding the compound, gently mix the solution by pipetting or inverting the tube.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest concentration working solution.
Signaling Pathway and Experimental Workflow Diagrams
AMPA Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of AMPA receptors. Upon binding of the neurotransmitter glutamate, these receptors, which are ion channels, open to allow the influx of sodium and, depending on the subunit composition, calcium ions. This leads to the depolarization of the postsynaptic membrane and can trigger downstream signaling cascades. One such pathway involves the activation of the protein tyrosine kinase Lyn, which in turn can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression, such as that of brain-derived neurotrophic factor (BDNF).[5]
Caption: AMPA Receptor Signaling Pathway modulated by this compound.
Experimental Workflow for Assessing this compound Solubility
This workflow outlines the steps to systematically test the solubility and prepare solutions of this compound for experimental use.
Caption: Experimental workflow for this compound solution preparation.
References
- 1. Binding of an AMPA receptor potentiator ([3H]LY395153) to native and recombinant AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medkoo.com [medkoo.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of LY-395153 in Experimental Buffers
This technical support center provides guidance on the stability of LY-395153 in common experimental buffers. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can affect the stability of this compound in experimental buffers?
A1: The stability of small molecules like this compound in a solution is influenced by several factors.[1][2] The most critical are:
-
pH: Most drugs are stable in a pH range of 4-8. Hydrogen and hydroxide (B78521) ions can catalyze degradation reactions.[3]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1][3]
-
Buffer Species: The components of the buffer system can sometimes directly participate in degradation reactions.[3][4][5] It's important to select a buffer that is inert to the compound being studied.
-
Ionic Strength: The concentration of ions in the solution can influence the rate of reactions between charged species.[3]
-
Light: Exposure to light, especially UV light, can cause photodegradation of sensitive compounds.[1][6]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2][6]
Q2: I am observing precipitation of this compound in my buffer. What is the likely cause?
A2: Precipitation is often related to the compound's solubility in a specific buffer system. Key factors include:
-
pH-dependent solubility: The solubility of ionizable compounds can be highly dependent on the pH of the buffer.
-
Buffer concentration and type: High concentrations of certain buffer salts can lead to a "salting-out" effect, reducing the solubility of the compound.
-
Temperature: Solubility can be temperature-dependent. Ensure your buffer has equilibrated to the experimental temperature.
-
Solvent: If the compound was dissolved in a stock solution (e.g., DMSO), the final concentration of the organic solvent in the aqueous buffer should be considered, as it can impact solubility.
Q3: What are some recommended common buffers for in vitro assays?
A3: The choice of buffer depends on the desired pH range and the nature of the experiment. Commonly used buffers in biochemical and cellular assays include:
-
Phosphate-Buffered Saline (PBS): Often used for its physiological pH and ionic strength.[7][8]
-
Tris (tris(hydroxymethyl)aminomethane) Buffer: Useful for a slightly alkaline pH range.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Buffer: Often used in cell culture applications due to its pKa being close to physiological pH.
-
Citrate and Acetate Buffers: Typically used for more acidic pH ranges.[7]
It is crucial to verify the compatibility of the chosen buffer with this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time | Chemical degradation of this compound in the experimental buffer. | Perform a stability study to determine the degradation rate in your specific buffer. Consider adjusting the pH or temperature of the experiment. Prepare fresh solutions before each experiment. |
| Precipitation or cloudiness in the buffer | Poor solubility of this compound under the current conditions. | Check the pH of the buffer. Consider using a buffer with a different pH or including a co-solvent (e.g., a small percentage of DMSO) to improve solubility. Perform a solubility assessment. |
| Inconsistent experimental results | Instability of this compound leading to varying concentrations of the active compound. | Strictly control experimental parameters such as temperature, pH, and light exposure. Use freshly prepared solutions for each experiment. Assess the stability of the compound under your specific experimental conditions. |
| Appearance of new peaks in analytical analysis (e.g., HPLC) | Degradation of this compound into byproducts. | Conduct a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method.[9][10] |
Quantitative Data: Stability of a Model Compound in Various Buffers
The following table presents hypothetical stability data for a compound with characteristics similar to this compound. This data is for illustrative purposes to guide experimental design.
| Buffer (50 mM) | pH | Temperature (°C) | Half-life (t1/2) (hours) | Remaining Compound after 24h (%) |
| Phosphate | 5.0 | 25 | 48 | 70.7 |
| Phosphate | 7.4 | 4 | > 200 | > 95 |
| Phosphate | 7.4 | 25 | 72 | 81.2 |
| Phosphate | 7.4 | 37 | 36 | 63.0 |
| Tris | 7.4 | 25 | 80 | 83.5 |
| Tris | 8.5 | 25 | 55 | 73.9 |
| Citrate | 4.0 | 25 | 60 | 76.0 |
Experimental Protocols
Protocol for Assessing Compound Stability in Experimental Buffers
This protocol outlines a general procedure to determine the stability of this compound in a selected buffer.
1. Materials:
-
This compound
-
Selected buffer(s) of interest
-
Organic solvent for stock solution (e.g., DMSO)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
-
pH meter
-
Incubators or water baths at desired temperatures
2. Procedure:
-
Prepare a Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare Test Solutions: Spike the stock solution into the pre-warmed experimental buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically ≤1%) to minimize its effect on stability.
-
Incubation: Aliquot the test solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each condition.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate and the half-life (t1/2) of the compound.
Visualizations
Experimental Workflow for Stability Assessment
References
- 1. scitechnol.com [scitechnol.com]
- 2. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buffers for Biochemical Reactions [worldwide.promega.com]
- 8. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting LY-395153 Electrophysiology Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LY-395153 in electrophysiology experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during electrophysiological recordings of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor currents in the presence of the potentiator this compound.
Q1: I am not observing any potentiation of the AMPA receptor-mediated current with this compound. What could be the issue?
A1: Several factors could contribute to a lack of potentiation. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Solution Preparation: Ensure that this compound is fully dissolved in your external solution. Sonication may be required. Prepare fresh solutions daily to avoid degradation.
-
Concentration Range: Verify that you are using an appropriate concentration range for this compound. The effective concentration can vary depending on the cell type and experimental conditions. A concentration-response curve is recommended to determine the optimal concentration.
-
-
Experimental Conditions:
-
Agonist Concentration: The potentiation effect of this compound is dependent on the presence of an AMPA receptor agonist (e.g., glutamate (B1630785) or AMPA). Ensure that the agonist concentration is not saturating, as this can mask the potentiating effect. An EC10-EC20 concentration of the agonist is often a good starting point.
-
Recording Stability: A stable baseline recording is crucial. If the baseline is drifting, it can be difficult to resolve the effect of the potentiator.
-
-
Cellular Factors:
-
AMPA Receptor Subunit Composition: The effect of this compound can be subunit-specific. For example, a single point mutation (S776Q) in the human GluA4 subunit has been shown to markedly attenuate potentiation by this compound.[1] If you are using a recombinant expression system, verify the sequence of your constructs. In native systems, the subunit composition can vary between different brain regions and cell types.
-
Cell Health: Unhealthy cells may not exhibit robust AMPA receptor currents, making it difficult to observe potentiation. Monitor cell morphology and resting membrane potential.
-
Q2: My patch-clamp recording becomes unstable after applying this compound. What should I do?
A2: Instability in patch-clamp recordings can manifest as a drifting baseline, increased noise, or loss of the gigaohm seal. Here are some potential causes and solutions:
-
Seal Integrity:
-
Gigaohm Seal: Ensure you have a high-resistance seal (>1 GΩ) before applying the drug. A poor seal is more susceptible to instability.
-
Mechanical Stability: Minimize mechanical vibrations in your setup. Ensure the perfusion system is not causing excessive movement of the recording pipette or the cell.
-
-
Solution Issues:
-
Precipitation: At higher concentrations, some compounds can precipitate out of solution, which can clog the perfusion lines or affect the seal. Visually inspect your solutions.
-
Solution Exchange: Rapid changes in solution can cause mechanical stress on the patch. Ensure a smooth and gradual solution exchange.
-
-
Cellular Health:
-
Excitotoxicity: Potentiation of AMPA receptor currents can lead to excessive calcium influx and excitotoxicity, causing the cell to become unhealthy and the recording to become unstable. Consider reducing the concentration of the agonist or this compound, or limiting the duration of drug application.
-
Q3: The potentiation effect of this compound seems to diminish over time (rundown). How can I prevent this?
A3: Rundown of AMPA receptor currents is a common issue in whole-cell patch-clamp recordings. Here’s how to mitigate it:
-
Internal Solution Composition:
-
ATP and GTP: Include ATP (e.g., 2-4 mM) and GTP (e.g., 0.3-0.5 mM) in your internal solution to provide energy for cellular processes that maintain receptor function. An ATP-regenerating system (e.g., phosphocreatine) can also be beneficial.
-
Calcium Chelators: Use an appropriate concentration of a calcium chelator like EGTA or BAPTA (e.g., 5-10 mM) in your internal solution to buffer intracellular calcium and reduce calcium-dependent rundown.
-
-
Recording Configuration:
-
Perforated Patch: Consider using the perforated patch-clamp technique (with amphotericin B or gramicidin) to maintain the integrity of the intracellular environment and reduce rundown.
-
-
Experimental Protocol:
-
Minimize Recording Time: Plan your experiments to minimize the time between establishing the whole-cell configuration and recording the effects of this compound.
-
Q4: I am having trouble with high series resistance and voltage clamp quality when recording potentiated currents. What are the best practices?
A4: The large and rapid currents potentiated by this compound can exacerbate issues with series resistance (Rs) and voltage clamp.
-
Pipette Properties:
-
Low Resistance Pipettes: Use patch pipettes with a relatively low resistance (e.g., 3-5 MΩ) to minimize the initial series resistance.
-
-
Series Resistance Compensation:
-
Utilize Amplifier Settings: Use the series resistance compensation and prediction features of your patch-clamp amplifier. Aim for 70-80% compensation. Be cautious not to overcompensate, as this can lead to oscillations.
-
Monitor Rs: Continuously monitor the series resistance throughout the experiment. If it changes by more than 20%, the data may not be reliable.
-
-
Reduce Current Amplitude:
-
Lower Agonist Concentration: Use a lower concentration of the AMPA receptor agonist to reduce the absolute amplitude of the potentiated current, thereby minimizing the voltage error (Verror = I * Rs).
-
Voltage Steps: When constructing I-V curves, use brief voltage steps to minimize the duration of large currents.
-
Quantitative Data
The following table summarizes the binding affinities of [3H]LY395153 for AMPA receptors in different preparations.
| Preparation | Ligand | Parameter | Value | Reference |
| Rat Cortical Receptors | [3H]LY395153 | Kd | 110 ± 15.1 nM | [2] |
| Human GluR4(flip) | [3H]LY395153 | Kd | 55.6 ± 5.3 nM | [2] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of AMPA Receptor Currents
This protocol provides a general framework for recording AMPA receptor-mediated currents in cultured neurons or brain slices to study the effects of this compound.
1. Solutions:
-
External Solution (aCSF):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
25 mM glucose
-
2 mM CaCl2
-
1 mM MgCl2
-
pH 7.4, bubbled with 95% O2 / 5% CO2
-
-
Internal Solution:
-
130 mM Cs-methanesulfonate
-
10 mM CsCl
-
4 mM NaCl
-
10 mM HEPES
-
1 mM MgCl2
-
5 mM EGTA
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
5 mM QX-314 (to block voltage-gated sodium channels)
-
pH 7.2 with CsOH
-
2. Recording Procedure:
-
Prepare brain slices (e.g., 300 µm thick) or cultured neurons.
-
Transfer the preparation to the recording chamber and perfuse with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a gigaohm seal (>1 GΩ) on a target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Set the holding potential to -70 mV to record inward AMPA receptor-mediated currents.
-
Allow the cell to dialyze with the internal solution for at least 5 minutes before starting recordings.
-
Establish a stable baseline recording of AMPA receptor-mediated currents evoked by a brief application of an agonist (e.g., 1 mM glutamate for 1-2 ms).
-
Bath apply this compound at the desired concentration and record the potentiated currents.
-
To construct a concentration-response curve, apply increasing concentrations of this compound.
-
At the end of the experiment, apply an AMPA receptor antagonist (e.g., 10 µM NBQX) to confirm that the recorded currents are mediated by AMPA receptors.
Visualizations
Signaling Pathway of AMPA Receptor Potentiation by this compound
Caption: Mechanism of AMPA receptor potentiation by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical electrophysiology workflow for studying this compound.
References
Technical Support Center: Optimizing LY-395153 Concentration for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of LY-395153 in in vivo research. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate the optimization of this compound concentrations in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a PAM, it does not activate the AMPA receptor directly but enhances the receptor's response to the endogenous ligand, glutamate (B1630785). This potentiation is achieved by slowing the deactivation and desensitization of the receptor, leading to an increased influx of cations into the postsynaptic neuron upon glutamate binding. This mechanism is believed to underlie the cognitive-enhancing and neuroprotective effects of AMPA receptor PAMs.
Q2: What are the potential therapeutic applications of this compound?
A2: Positive allosteric modulators of AMPA receptors, like this compound, are being investigated for a variety of neurological and psychiatric disorders. Their ability to enhance synaptic plasticity and glutamatergic neurotransmission suggests potential therapeutic benefits in conditions characterized by cognitive deficits, such as Alzheimer's disease, schizophrenia, and depression. Additionally, their neuroprotective properties are of interest for treating neurodegenerative diseases.
Q3: What is a typical starting dose for this compound in in vivo studies?
Q4: How should I prepare this compound for in vivo administration?
A4: The solubility of this compound in aqueous solutions is a critical consideration for in vivo studies. While specific formulation details for this compound are not published, poorly soluble compounds are often formulated in a vehicle containing a mixture of solvents and surfactants. A common starting point for a vehicle formulation for a lipophilic compound is a mixture of DMSO, Tween 80 (or other surfactants like Cremophor EL), and saline or polyethylene (B3416737) glycol (PEG). The final concentration of DMSO should typically be kept below 10% to minimize toxicity. It is essential to perform a vehicle tolerability study in your animal model to ensure the vehicle itself does not produce adverse effects.
Q5: What are the potential side effects or off-target effects of this compound?
A5: While specific off-target effects for this compound have not been extensively documented in public literature, high doses of AMPA receptor PAMs can potentially lead to excitotoxicity due to excessive glutamatergic stimulation. This can manifest as seizures or other neurological adverse effects. Therefore, careful dose-response studies are necessary to identify a therapeutic window that maximizes efficacy while minimizing adverse events.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle | - Compound has low aqueous solubility.- Vehicle composition is not optimal.- Temperature of the solution has dropped. | - Increase the percentage of organic co-solvent (e.g., DMSO, PEG400) in the vehicle, ensuring it remains within tolerated limits.- Add a surfactant (e.g., Tween 80, Cremophor EL) to improve solubility.- Prepare the formulation fresh before each experiment and maintain at a constant temperature (e.g., 37°C) during preparation and administration. Gentle sonication can also aid in dissolution. |
| No observable behavioral or physiological effect | - Dose is too low.- Poor bioavailability due to formulation or route of administration.- Insufficient CNS penetration. | - Perform a dose-escalation study to determine an effective dose.- Optimize the vehicle to enhance solubility and absorption.- Consider a different route of administration (e.g., intravenous injection for direct systemic exposure, if feasible).- Investigate the blood-brain barrier permeability of this compound. |
| Adverse effects observed (e.g., seizures, hyperactivity) | - Dose is too high, leading to excessive AMPA receptor potentiation and potential excitotoxicity. | - Reduce the dose of this compound.- Carefully monitor animals for any signs of adverse effects during dose-finding studies.- Ensure the therapeutic window is well-defined. |
| High variability in experimental results | - Inconsistent formulation preparation.- Inaccurate dosing.- Variable drug absorption between animals. | - Standardize the formulation preparation protocol, including the order of solvent addition and mixing procedures.- Ensure accurate and consistent administration of the dose volume based on individual animal body weight.- Optimize the route of administration and vehicle to improve consistency of absorption. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Mice
-
Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose range of this compound.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline)
-
Sterile vials and syringes
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide mice into groups (n=3-5 per group), including a vehicle control group.
-
Administer single doses of this compound via the desired route (e.g., IP). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30 mg/kg).
-
Observe the animals closely for at least 4 hours post-administration for any signs of toxicity (e.g., seizures, ataxia, sedation, stereotypy).
-
Record body weight and any clinical signs daily for 7 days.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
-
Based on these observations, select a range of doses for subsequent efficacy studies.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
-
Objective: To prepare a clear and stable solution or a homogenous suspension of this compound for in vivo use.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected vials
-
Sonicator
-
-
Procedure (Example for a 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline vehicle):
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound powder in DMSO. Vortex or sonicate briefly to aid dissolution.
-
Add PEG400 to the solution and mix thoroughly.
-
Add Tween 80 and mix until a clear solution is formed.
-
Slowly add the sterile saline to the organic mixture while vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity. If a suspension is formed, ensure it is homogenous and can be easily resuspended before administration.
-
Prepare the formulation fresh on the day of the experiment.
-
Visualizations
Caption: Signaling pathway of this compound as an AMPA receptor positive allosteric modulator.
References
avoiding precipitation of LY-395153 in aqueous solutions
Welcome to the Technical Support Center for LY-395153. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a member of the benzamide (B126) and arylpropylsulfonamide chemical classes, it is characterized by poor aqueous solubility.[3] This can lead to precipitation when preparing solutions for in vitro and in vivo experiments, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: My this compound, dissolved in DMSO, precipitated immediately after I added it to my aqueous buffer. What happened?
This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is rapidly introduced into an aqueous medium where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution.
Q3: How can I prevent my this compound from precipitating when preparing aqueous solutions?
Several strategies can be employed to prevent precipitation:
-
Serial Dilution in Co-Solvent: Instead of adding your concentrated DMSO stock directly to the aqueous buffer, perform one or more intermediate dilutions in pure DMSO first. Then, add the less concentrated DMSO solution to your aqueous medium. This gradual change in concentration can help maintain solubility.
-
pH Adjustment: The solubility of compounds with ionizable groups, such as the sulfonamide in this compound, can be highly dependent on the pH of the solution. Experimenting with different pH values of your buffer may improve solubility. Generally, the solubility of sulfonamides increases with increasing pH.[4][5]
-
Use of Solubilizing Agents: Excipients like cyclodextrins or surfactants can be used to enhance the solubility of poorly soluble compounds by forming inclusion complexes or micelles, respectively.
-
Temperature Control: Ensure your aqueous medium is at the experimental temperature before adding the compound. Temperature fluctuations can affect solubility.
Q4: Is there a maximum recommended concentration of DMSO in my final aqueous solution?
For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.1% to avoid solvent-induced artifacts or toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q5: My solution was clear initially but became cloudy over time. What could be the reason?
This delayed precipitation could be due to several factors, including:
-
Temperature fluctuations: Changes in temperature during storage or incubation can decrease solubility.
-
Compound instability: The compound may not be stable in the aqueous buffer over extended periods.
-
Supersaturation: The initial clear solution might have been a supersaturated state, which is thermodynamically unstable and can lead to precipitation over time.
It is always recommended to prepare fresh working solutions of this compound for each experiment.
Troubleshooting Guide: Precipitation of this compound
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding DMSO stock to aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Lower the final concentration of this compound. - Perform serial dilutions in DMSO before adding to the aqueous buffer. - Increase the final percentage of DMSO (if the experimental system allows, up to 0.5%, with appropriate vehicle controls). |
| The solution becomes cloudy or forms a precipitate after a period of incubation. | - The compound is not stable in the aqueous solution at the incubation temperature (e.g., 37°C). - The initial solution was supersaturated. | - Prepare fresh working solutions immediately before use. - Consider the use of a stabilizing agent, such as a surfactant or polymer, in your formulation. |
| Inconsistent experimental results. | The effective concentration of this compound is variable due to undetected microprecipitation. | - Visually inspect the solution for any turbidity before each use. - If possible, filter the final working solution through a 0.22 µm filter before application to your experimental system. |
Quantitative Data: Solubility of Related Compounds
Table 1: Solubility of Benzamide in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| Water | 283.15 | 1.98 |
| 298.15 | 2.95 | |
| 313.15 | 4.31 | |
| 323.15 | 5.62 | |
| Methanol | 283.15 | 201.5 |
| 298.15 | 255.8 | |
| 313.15 | 318.9 | |
| 323.15 | 365.1 | |
| Ethanol (B145695) | 283.15 | 125.6 |
| 298.15 | 160.2 | |
| 313.15 | 201.3 | |
| 323.15 | 234.8 | |
| Acetone | 283.15 | 158.9 |
| 298.15 | 205.1 | |
| 313.15 | 259.7 | |
| 323.15 | 301.6 | |
| Data adapted from Ouyang, J., et al. (2019). J. Chem. Eng. Data.[6] |
Table 2: Solubility of Selected Sulfonamides in Phosphate Buffer at 37°C
| Compound | pH 5.0 (mg/100 mL) | pH 6.0 (mg/100 mL) | pH 7.0 (mg/100 mL) |
| Sulfacetamide | 980 | 1020 | 1250 |
| Sulfisoxazole | 22 | 45 | 250 |
| Sulfadiazine | 10 | 13 | 48 |
| Sulfamethoxazole | 60 | 85 | 230 |
| Data adapted from a study on the solubility of various sulfonamides.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For 1 mL of a 10 mM solution (Molecular Weight of this compound: 360.49 g/mol ), weigh 3.60 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve the target concentration.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer using Serial Dilution
Objective: To prepare a final working solution of this compound in an aqueous buffer with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to the desired experimental temperature.
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform an intermediate dilution in DMSO. For a final assay concentration of 10 µM, you can first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).
-
Add the intermediate DMSO solution to the pre-warmed aqueous buffer at a 1:100 ratio. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of buffer to achieve a final concentration of 10 µM with 0.1% DMSO.
-
Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can sometimes promote precipitation.
-
Visually inspect the solution for any signs of precipitation or cloudiness before use.
Visualizations
Signaling Pathway of AMPA Receptor Potentiation by this compound
This compound acts as a positive allosteric modulator (PAM) of AMPA receptors. It binds to a site on the receptor that is distinct from the glutamate (B1630785) binding site.[1][2] This binding stabilizes the open conformation of the receptor channel, slowing its deactivation and/or desensitization.[7][8] This leads to an enhanced influx of Na+ and Ca2+ ions in response to glutamate, thereby potentiating excitatory synaptic transmission.[9] This enhanced signaling can activate downstream pathways, such as the MAPK/ERK pathway, which is implicated in synaptic plasticity and the expression of brain-derived neurotrophic factor (BDNF).[10][11]
Caption: Mechanism of action of this compound as an AMPA receptor positive allosteric modulator.
Experimental Workflow for Avoiding Precipitation
The following diagram outlines a logical workflow for preparing aqueous solutions of this compound while minimizing the risk of precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 7. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. AMPA receptor - Wikipedia [en.wikipedia.org]
- 10. Presynaptic AMPA Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing non-specific binding of LY-395153
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using LY-395153, with a specific focus on minimizing non-specific binding in common experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator of the AMPA receptor.[1][2] It belongs to the arylpropylsulfonamide class of AMPA receptor potentiators.[1][2] Its mechanism of action involves binding to a unique modulatory site on the AMPA receptor, which enhances the receptor's response to the endogenous ligand, glutamate (B1630785).[1][2] This potentiation leads to an increase in the ion flux through the receptor channel. Studies have shown that glutamate and AMPA increase the binding of radiolabeled this compound to both native and recombinant AMPA receptors.[1][2]
Caption: Mechanism of action for this compound as an AMPA receptor potentiator.
Q2: What is non-specific binding and why is it a concern with small molecules like this compound?
Non-specific binding refers to the interaction of a compound, such as this compound, with unintended proteins or surfaces in an experimental system.[3] This is distinct from its intended "on-target" binding to the AMPA receptor and "off-target" binding to other specific, but unintended, biological molecules.[4] Non-specific binding is often driven by hydrophobic or charge-based interactions.[5] For researchers, this can lead to high background signals, reduced signal-to-noise ratios, and ultimately, false-positive or false-negative results, making data interpretation difficult.[3][6][7]
Q3: I'm observing high background in my Western Blot assay. How can I reduce non-specific binding?
High background in Western blotting can obscure results.[7] Several factors could be contributing, from antibody concentrations to insufficient blocking. Below is a troubleshooting guide to address these issues.
Caption: Troubleshooting flowchart for high background in Western blotting.
Troubleshooting Table: Western Blotting
| Potential Cause | Recommended Solution | Details & Rationale |
| Insufficient Blocking | Optimize blocking buffer and conditions. | Increase blocking time to 2 hours at room temperature or overnight at 4°C. Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). Consider switching blocking agents, as some antibodies have preferences.[6][8][9] For detecting phosphorylated proteins, use BSA instead of milk, as milk contains phosphoproteins like casein that can cause background.[7] |
| Antibody Concentration Too High | Titrate primary and secondary antibodies. | High antibody concentrations can lead to non-specific binding.[8] Perform a dilution series for both primary (e.g., 1:1000 to 1:10,000) and secondary (e.g., 1:5,000 to 1:20,000) antibodies to find the optimal concentration that maximizes signal-to-noise ratio.[9] |
| Inadequate Washing | Increase wash steps. | Insufficient washing can leave unbound antibodies on the membrane.[7] Increase the number of washes (e.g., to 4-5 times) and the duration of each wash (e.g., 5-10 minutes) with vigorous shaking.[10] Ensure your wash buffer contains a detergent like Tween 20 (e.g., 0.1% in TBS-T or PBS-T). |
| Sample Issues | Prepare fresh samples with inhibitors. | Sample degradation can lead to non-specific bands.[8] Always prepare fresh lysates and keep them on ice. Crucially, add protease and phosphatase inhibitors to your lysis buffer to maintain protein integrity.[8] |
| Secondary Antibody Control | Run a secondary-only control. | To confirm that the secondary antibody is not the source of non-specific binding, incubate a blot with only the secondary antibody (no primary).[7][8] If bands appear, consider using a pre-adsorbed secondary antibody. |
Q4: How can non-specific binding of this compound be minimized in cell-based or immunoassay experiments?
In cell-based assays (e.g., immunofluorescence, ELISA, flow cytometry), non-specific binding of a small molecule can lead to erroneous results. The following protocol provides a systematic approach to optimizing your assay to minimize these effects.
Caption: Workflow for minimizing non-specific binding in cell-based assays.
Detailed Experimental Protocol: Optimizing a Cell-Based Assay
-
Blocking Buffer Optimization :
-
The choice of blocking agent is critical.[11] Test different blockers to find the most effective one for your system. Common options include Bovine Serum Albumin (BSA), non-fat dry milk (for some applications), or commercially available protein-free blocking buffers.[11][12]
-
Protocol : Prepare blocking buffers with varying concentrations of BSA (e.g., 1%, 3%, 5% in PBS). Incubate your cells/wells with these buffers for at least 1 hour at room temperature before adding this compound. Compare the background signal across conditions.
-
-
Inclusion of Surfactants :
-
Non-ionic surfactants (detergents) can disrupt hydrophobic interactions that often cause non-specific binding.[5]
-
Protocol : Add a low concentration of a non-ionic surfactant like Tween 20 (e.g., 0.05% - 0.2%) to your incubation and wash buffers.[6][10] This helps prevent the compound from sticking to plastic surfaces and other unintended molecules.[5]
-
-
Adjusting Buffer Composition :
-
The pH and salt concentration of your buffers can influence charge-based interactions.[5]
-
Protocol : If you suspect charge-based non-specific binding, try increasing the salt concentration of your buffer (e.g., increasing NaCl from 150 mM to 300 mM or 500 mM) to shield electrostatic interactions.[5]
-
-
Washing Steps :
-
Thorough washing is essential to remove any unbound this compound.
-
Protocol : After incubating with this compound, increase the number and volume of your wash steps. Use a buffer that includes a surfactant (e.g., PBS with 0.05% Tween 20).
-
-
Use of Proper Controls :
-
Controls are essential to confirm that the observed signal is due to specific binding.
-
Protocol :
-
No-Compound Control : A sample that goes through the entire process without the addition of this compound to establish the baseline background.
-
Competition Assay : Co-incubate your sample with a high concentration of unlabeled this compound (or another known AMPA receptor ligand like NBQX) along with your labeled or active this compound.[1] A significant reduction in signal in the presence of the competitor indicates specific binding.
-
-
Q5: What are the reported binding affinities for this compound?
Understanding the binding affinity (Kd) is crucial for designing experiments with appropriate concentrations. High concentrations relative to the Kd are more likely to result in non-specific binding. A study using radiolabeled [3H]LY395153 determined its affinity in the presence of 500 µM L-glutamate.[1]
Binding Affinity (Kd) of [3H]LY395153
| Receptor Type | Source | Binding Affinity (Kd) |
| Native AMPA Receptors | Rat Cerebral Cortex | 110 ± 15.1 nM |
| Recombinant Human GluR4(flip) | HEK293 Cells | 55.6 ± 5.3 nM |
| Data sourced from PubMed.[1] |
These values indicate that this compound binds with high affinity to its target site. For cell-based assays, using concentrations in the range of the Kd is recommended to maximize specific binding while minimizing non-specific effects.
References
- 1. Binding of an AMPA receptor potentiator ([3H]LY395153) to native and recombinant AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. licorbio.com [licorbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with LY-395153
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY-395153, a positive allosteric modulator (PAM) of AMPA receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the arylpropylsulfonamide class of compounds that acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] It binds to a unique modulatory site on the AMPA receptor, enhancing the receptor's response to glutamate (B1630785).[1] This potentiation is achieved by increasing the apparent affinity of the receptor for agonists like glutamate and AMPA.[1]
Q2: What are the expected in vitro and in vivo effects of this compound?
-
In Vitro : In cellular and tissue-based assays, this compound is expected to potentiate AMPA receptor-mediated currents. This can manifest as an increase in the amplitude and/or duration of excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).
-
In Vivo : In animal models, AMPA receptor PAMs can have various effects, including cognitive enhancement and potential antidepressant-like effects. However, at higher doses, they can also lead to adverse effects such as motor impairment, tremors, and even seizures due to excessive neuronal excitation.
Q3: Are there known off-target effects for this compound?
While specific off-target binding studies for this compound are not extensively reported in the public domain, it is important to consider that some AMPA receptor modulators have shown effects on other receptors. For instance, the related compound cyclothiazide (B1669527) can also modulate GABAA and mGluR1 receptors. Researchers should consider including appropriate controls to rule out potential off-target effects in their experimental system.
Troubleshooting Guides
In Vitro Experiments (e.g., Electrophysiology, Calcium Imaging)
Issue 1: No observable effect of this compound on AMPA receptor-mediated responses.
| Potential Cause | Troubleshooting Step |
| Compound Degradation or Insolubility | Ensure proper storage of this compound (protect from light and moisture). Confirm solubility in your experimental buffer and consider using a fresh stock solution. Sonication may aid in solubilization. |
| Low Agonist Concentration | The potentiating effect of this compound is dependent on the presence of an AMPA receptor agonist (e.g., glutamate).[1] Ensure that the concentration of the agonist is sufficient to activate the receptors but not saturate them, allowing for the potentiation to be observed. |
| Receptor Subunit Composition | The efficacy of AMPA receptor PAMs can be dependent on the subunit composition of the receptors in your experimental system. The initial characterization of [3H]this compound binding was performed on native rat cortical receptors and recombinant human GluR4(flip) receptors.[1] |
| Incorrect Recording/Assay Conditions | Verify the health of your cells or tissue slices. Ensure that recording parameters (e.g., holding potential in electrophysiology) are appropriate for measuring AMPA receptor currents. |
Issue 2: Excessive potentiation, excitotoxicity, or cell death.
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay. High concentrations of potent AMPA PAMs can lead to excessive calcium influx and subsequent excitotoxicity. |
| Prolonged Exposure | Reduce the incubation time with this compound. Continuous and prolonged activation of AMPA receptors can be detrimental to cell health. |
| High Agonist Concentration | The combination of a high concentration of an AMPA receptor agonist and a PAM can lead to overstimulation. Consider reducing the agonist concentration. |
In Vivo Experiments (e.g., Behavioral Studies)
Issue 3: Unexpected behavioral side effects (e.g., hyperactivity, stereotypy, seizures).
| Potential Cause | Troubleshooting Step |
| High Dose of this compound | Conduct a thorough dose-response study to identify a therapeutic window that provides the desired behavioral effect without inducing adverse events. High doses of AMPA PAMs are known to cause motor disturbances and seizures. |
| Pharmacokinetics of the Compound | The route of administration and the formulation can significantly impact the absorption, distribution, metabolism, and excretion (ADME) of the compound. Consider these factors when interpreting behavioral outcomes. |
| Off-target Effects | While the primary target is the AMPA receptor, off-target effects at high concentrations cannot be ruled out. Include control groups and, if possible, test the effects of co-administration with a specific AMPA receptor antagonist. |
Data Presentation
Table 1: Quantitative Data for this compound Binding
| Parameter | Receptor Source | Condition | Value | Reference |
| Kd | Rat Cortical Receptors | In the presence of 500 µM L-glutamate | 110 ± 15.1 nM | [1] |
| Kd | Human GluR4(flip) Receptors | In the presence of 500 µM L-glutamate | 55.6 ± 5.3 nM | [1] |
| Ki (for Cyclothiazide) | Rat Cortical Receptors | Competitive inhibition of [3H]this compound binding | ~7 µM | [1] |
Experimental Protocols
Key Experiment: [3H]this compound Radioligand Binding Assay (Adapted from Linden et al., 2001)
This protocol describes a competitive binding assay to characterize the interaction of test compounds with the this compound binding site on AMPA receptors.
Materials:
-
[3H]this compound
-
Membrane preparations from rat cerebral cortex or cells expressing recombinant AMPA receptors
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
L-glutamate
-
Test compounds
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare crude synaptosomal membranes from the desired tissue (e.g., rat cerebral cortex) using standard differential centrifugation methods.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the following:
-
Membrane preparation (typically 50-100 µg of protein)
-
[3H]this compound at a concentration near its Kd (e.g., 50-100 nM)
-
L-glutamate (500 µM) to enhance radioligand binding
-
Varying concentrations of the test compound or vehicle for total binding.
-
A saturating concentration of a known displacer (e.g., unlabeled this compound) to determine non-specific binding.
-
-
Incubation: Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Simplified signaling pathway of the AMPA receptor modulated by this compound.
References
quality control for LY-395153 compound
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the AMPA receptor potentiator, LY-395153. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Quality Control Specifications
Ensuring the quality of this compound is critical for reproducible experimental outcomes. Below are typical quality control specifications for this compound.
Table 1: Physical and Chemical Specifications
| Parameter | Specification |
| Appearance | White to off-white solid powder |
| Molecular Formula | C₁₉H₂₄N₂O₃S |
| Molecular Weight | 360.47 g/mol |
| Solubility | Soluble in DMSO |
Table 2: Analytical Specifications
| Analytical Test | Specification | Method |
| Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography |
| Identity (¹H-NMR) | Conforms to structure | Nuclear Magnetic Resonance |
| Mass Spectrometry | Conforms to molecular weight | ESI-MS |
Experimental Protocols
Detailed methodologies for key quality control experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to assess the purity of the this compound compound.
1. Materials and Reagents:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- HPLC system with UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
- Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
- Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.
3. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
- 0-5 min: 95% A, 5% B
- 5-25 min: Linear gradient to 5% A, 95% B
- 25-30 min: Hold at 5% A, 95% B
- 30.1-35 min: Return to 95% A, 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
4. Data Analysis:
- Integrate the peak areas of all components in the chromatogram.
- Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
This protocol verifies the chemical structure of this compound.
1. Materials and Reagents:
- This compound sample (5-10 mg)
- Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
- NMR tube (5 mm)
- NMR spectrometer (e.g., 400 MHz)
2. Sample Preparation:
- Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
- Once fully dissolved, transfer the solution to an NMR tube.
3. NMR Acquisition:
- Place the NMR tube in the spectrometer.
- Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedures.
- Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Analysis:
- Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).
- Compare the chemical shifts, splitting patterns, and integration of the peaks with the known structure of this compound to confirm its identity.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the handling and use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to prepare stock solutions of this compound in high-purity DMSO.[1] For example, a 10 mM stock solution can be prepared. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the DMSO.
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this, try the following:
-
Stepwise Dilution: Perform serial dilutions rather than a single large dilution.
-
Vortexing/Mixing: Ensure vigorous mixing or vortexing while adding the stock solution to the aqueous buffer.
-
Co-solvents: In some cases, the addition of a small percentage of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to the final buffer may improve solubility. However, ensure the co-solvent is compatible with your experimental system.
-
Lower Final Concentration: If possible, reduce the final concentration of this compound in your assay.
Q3: My experimental results are inconsistent between batches of this compound. What could be the cause?
A3: Inconsistent results between batches can often be attributed to variations in compound purity or stability.
-
Verify Purity: It is crucial to perform in-house quality control checks, such as HPLC, on each new batch to confirm its purity meets the required specifications.
-
Proper Storage: Ensure that all batches have been stored correctly as per the recommendations (solid at -20°C, aliquoted stock solutions at -80°C) to prevent degradation.
-
Solution Age: Do not use old stock solutions. It is best practice to prepare fresh dilutions from a properly stored stock for each experiment.
Troubleshooting for In Vitro Electrophysiology Experiments
Q4: I am not observing the expected potentiation of AMPA receptor currents with this compound in my patch-clamp recordings.
A4: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Compound Concentration and Application:
-
Confirm the final concentration of this compound in your recording chamber is accurate.
-
Ensure the compound is being adequately perfused and has had enough time to reach the target receptors.
-
-
Receptor Subtype: AMPA receptor potentiators can exhibit selectivity for different subunit compositions (e.g., flip/flop splice variants). The cell type or expression system you are using may express AMPA receptor subtypes that are less sensitive to this compound.
-
Recording Conditions:
-
Compound Viability: Test a fresh dilution from a new aliquot of your stock solution to rule out degradation.
Q5: I am observing an unexpected increase in baseline noise or instability in my electrophysiological recordings after applying this compound.
A5: This could be due to several reasons:
-
Solvent Effects: Ensure the final concentration of DMSO in your recording solution is low (typically ≤0.1%) to avoid solvent-induced artifacts.
-
Compound Precipitation: Micro-precipitation of the compound in the recording chamber can cause instability. Visually inspect the solution and consider the solubility troubleshooting steps mentioned in Q2.
-
Off-Target Effects: At high concentrations, some compounds may exhibit off-target effects. Try performing a dose-response curve to ensure you are using a concentration within the specific potentiation range.
Visualizations
Signaling Pathway
Caption: AMPA Receptor Signaling Pathway Potentiated by this compound.
Experimental Workflow
Caption: Quality Control and Experimental Workflow for this compound.
References
Technical Support Center: LY-395153 Efficacy and Duration of Action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LY-395153, a positive allosteric modulator of AMPA receptors. The information is designed to assist researchers, scientists, and drug development professionals in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It binds to a site on the AMPA receptor that is distinct from the glutamate (B1630785) binding site. This binding event potentiates the receptor's response to glutamate, primarily by slowing the deactivation and desensitization of the receptor. This leads to an increased and prolonged ion flux in response to glutamate, thereby enhancing excitatory synaptic transmission.
Q2: What is the expected duration of this compound's effect in vitro?
Q3: What is the expected duration of this compound's effect in vivo?
Detailed pharmacokinetic and pharmacodynamic data describing the time course of this compound's effects in vivo are not extensively reported in publicly available literature. The duration of action in a living organism will be determined by the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and elimination (ADME) properties, as well as its target engagement and receptor occupancy over time. Preclinical pharmacokinetic studies in rodent models would be necessary to determine key parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC), which would inform the duration of the behavioral or physiological effects.
Troubleshooting Guides
In Vitro Electrophysiology Experiments
Issue: Inconsistent or no potentiation of AMPA receptor currents with this compound application.
-
Possible Cause 1: Compound Stability and Storage.
-
Troubleshooting: Ensure this compound is properly stored according to the manufacturer's instructions to prevent degradation. Prepare fresh stock solutions and dilute to the final working concentration immediately before use.
-
-
Possible Cause 2: Suboptimal Agonist Concentration.
-
Troubleshooting: The potentiating effect of this compound is dependent on the presence of an AMPA receptor agonist (e.g., glutamate or AMPA). The concentration of the agonist can influence the observed potentiation. It is recommended to perform a dose-response curve for the agonist to determine an EC20-EC50 concentration for use in potentiation assays.
-
-
Possible Cause 3: Cell Type and AMPA Receptor Subunit Composition.
-
Troubleshooting: The subunit composition of AMPA receptors can influence the efficacy of positive allosteric modulators. Verify the expression of relevant AMPA receptor subunits (e.g., GluA1-4) in your cell line or primary culture. The effect of this compound may vary between different neuronal populations.
-
-
Possible Cause 4: Voltage-clamp quality.
-
Troubleshooting: Ensure a stable and low-resistance seal in patch-clamp recordings. Poor voltage clamp can obscure the subtle changes in current kinetics induced by the modulator.
-
Issue: Difficulty in determining the washout kinetics of this compound.
-
Possible Cause: Slow dissociation from the receptor.
-
Troubleshooting: If the effect of this compound persists after a standard washout period, it may indicate a slow off-rate. Extend the washout duration and monitor the recovery of the AMPA receptor current to baseline. It may be necessary to perform multiple solution exchanges over a prolonged period.
-
In Vivo Behavioral and Pharmacokinetic Studies
Issue: High variability in behavioral responses after this compound administration.
-
Possible Cause 1: Route of Administration and Formulation.
-
Troubleshooting: The route of administration (e.g., intraperitoneal, oral, intravenous) and the vehicle used to dissolve this compound can significantly impact its bioavailability and, consequently, the behavioral effects. Ensure a consistent and appropriate administration protocol. The formulation should be optimized for solubility and stability.
-
-
Possible Cause 2: Pharmacokinetic Variability.
-
Troubleshooting: Individual differences in metabolism and clearance can lead to variable drug exposure. It is advisable to conduct pharmacokinetic studies to correlate plasma and brain concentrations of this compound with the observed behavioral outcomes.
-
-
Possible Cause 3: Time of Day and Circadian Rhythms.
-
Troubleshooting: The time of day can influence both the pharmacokinetics of a compound and the baseline behavior of the animals. Conduct behavioral testing at a consistent time each day to minimize this variability.
-
Issue: Lack of correlation between plasma concentration and behavioral effect.
-
Possible Cause: Blood-Brain Barrier Penetration.
-
Troubleshooting: Determine the brain-to-plasma concentration ratio of this compound to assess its ability to cross the blood-brain barrier. In situ brain perfusion or microdialysis studies can provide more direct measures of target site concentration.
-
-
Possible Cause 2: Target Engagement.
-
Troubleshooting: A lack of behavioral effect despite adequate plasma levels may indicate insufficient target engagement. Ex vivo receptor occupancy studies can be performed to determine the percentage of AMPA receptors bound by this compound at different doses and time points.
-
Data Presentation
As specific quantitative data for the duration of this compound's effect is not publicly available, the following tables are templates that researchers can use to structure their own experimental data.
Table 1: In Vitro Duration of Action of this compound on AMPA Receptor Currents
| Cell Type/Expression System | Agonist (Concentration) | This compound Concentration (µM) | Potentiation of Peak Current (%) | Effect on Deactivation (τ, ms) | Effect on Desensitization (τ, ms) | Time to 50% Washout (min) |
| Example: HEK293 cells expressing GluA2/3 | Glutamate (1 mM) | 1 | Data | Data | Data | Data |
| Example: Primary cortical neurons | AMPA (10 µM) | 10 | Data | Data | Data | Data |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Profile of this compound in Rodents
| Species/Strain | Dose (mg/kg) | Route of Admin. | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Brain/Plasma Ratio | Behavioral Effect Duration (h) |
| Example: Sprague-Dawley Rat | 10 | i.p. | Data | Data | Data | Data | Data | Data |
| Example: C57BL/6 Mouse | 20 | p.o. | Data | Data | Data | Data | Data | Data |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following are generalized methodologies that can be adapted for studying the duration of its effects.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Culture primary neurons or a suitable cell line expressing the AMPA receptor subunits of interest.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Solutions:
-
External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 10 NaCl, 0.5 EGTA, 4 ATP-Mg, and 0.4 GTP-Na, with pH adjusted to 7.3.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Perfuse the cell with ACSF containing an AMPA receptor agonist (e.g., glutamate or AMPA) at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
After establishing a stable baseline, co-apply this compound with the agonist and record the potentiated current.
-
To determine the duration of effect, wash out this compound by perfusing with the agonist-containing ACSF alone and monitor the return of the current to baseline.
-
-
Data Analysis: Measure the peak amplitude, deactivation time constant (τ_deact), and desensitization time constant (τ_desens) of the AMPA receptor-mediated currents before, during, and after this compound application.
In Vivo Pharmacokinetics and Behavioral Testing
-
Animal Model: Use a relevant rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Pharmacokinetic Sampling:
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
At the end of the study, collect brain tissue to determine the brain-to-plasma concentration ratio.
-
Analyze plasma and brain homogenates for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
-
Behavioral Testing:
-
Select a behavioral paradigm relevant to the therapeutic indication of interest (e.g., novel object recognition for cognition, elevated plus maze for anxiety).
-
Acclimate animals to the testing environment.
-
Administer this compound at various time points before the behavioral test to assess the time course of its effect.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) from the plasma concentration-time data.
-
Correlate the pharmacokinetic profile with the time course of the behavioral effects.
-
Mandatory Visualizations
Validation & Comparative
A Comparative Analysis of LY-395153 and Aniracetam: Efficacy and Mechanism in AMPA Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the positive AMPA receptor modulators LY-395153 and aniracetam (B1664956). By examining their mechanisms of action, receptor binding affinities, and effects on synaptic plasticity and cognitive performance, this document aims to offer a comprehensive overview supported by available experimental data.
Introduction
Both this compound and aniracetam are positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. By enhancing AMPA receptor function, these compounds have been investigated for their potential to improve cognitive function and treat neurological disorders. This guide delves into the distinct profiles of these two molecules to facilitate a clearer understanding of their relative effects.
Mechanism of Action
This compound, an arylpropylsulfonamide derivative, is a potent and selective AMPA receptor potentiator. It binds to a unique modulatory site on the AMPA receptor, enhancing the response to the endogenous ligand glutamate (B1630785). This potentiation is achieved by slowing the deactivation and desensitization of the receptor, thereby prolonging the synaptic current.
Aniracetam, a member of the racetam family, also positively modulates AMPA receptors, primarily by reducing receptor desensitization.[1][2] This leads to an enhanced and prolonged excitatory postsynaptic current. Beyond its effects on AMPA receptors, aniracetam has a broader pharmacological profile, influencing cholinergic, dopaminergic, and serotonergic systems, which may contribute to its cognitive and anxiolytic effects.[3]
Quantitative Comparison of Receptor Binding and Potency
A direct comparison of the potency of this compound and aniracetam is challenging due to the limited number of studies that have evaluated both compounds under the same experimental conditions. However, available data on their binding affinities and effective concentrations for AMPA receptor modulation provide valuable insights.
| Parameter | This compound | Aniracetam |
| Binding Affinity (Kd) | 55.6 ± 5.3 nM (human GluR4flip) 110 ± 15.1 nM (rat cortical receptors) | Described as having lower affinity than more potent AMPA modulators. |
| Effective Concentration (EC50) for AMPA Potentiation | While a specific EC50 for this compound is not readily available, a related compound, LY404187, shows an EC50 of 1.3 ± 0.3 µM. | Effects on AMPA receptors are typically observed at high micromolar concentrations. |
Effects on Synaptic Plasticity: Long-Term Potentiation (LTP)
Long-term potentiation (LTP), a cellular mechanism underlying learning and memory, is influenced by both compounds.
Aniracetam has been shown to augment LTP in vitro. Studies have demonstrated that at concentrations of 10⁻⁷ and 10⁻⁸ M, aniracetam significantly augments the LTP of population spikes in guinea pig hippocampal slices.[4] However, the interaction between aniracetam and LTP can be complex, with some studies suggesting that LTP induction alters the subsequent modulatory effects of aniracetam on synaptic responses.[2][5]
This compound's direct effects on LTP in vivo have not been extensively reported in the available literature. However, as a potent AMPA receptor potentiator, it is hypothesized to facilitate the induction and expression of LTP by enhancing AMPA receptor-mediated synaptic transmission.
In Vivo Cognitive Effects
The cognitive-enhancing properties of aniracetam have been investigated in both animal models and human clinical trials.
In animal models, a typical oral dose of aniracetam used to investigate cognitive effects is 50 mg/kg in mice.[6] Studies in animal models of cognitive impairment have shown that aniracetam can restore cognitive function.[2] However, its effects on healthy, unimpaired animals are less clear, with some studies reporting no significant cognitive enhancement.[7]
In humans with cognitive impairment, such as mild to moderate dementia, aniracetam has been studied at doses around 1500 mg/day.[8] Some clinical studies suggest a benefit in improving cognitive function in these populations.[8][9]
For This compound , there is a lack of publicly available data from in vivo studies specifically investigating its cognitive-enhancing effects in animal models or humans.
Experimental Protocols
Radioligand Binding Assay for [3H]this compound
This protocol outlines a general procedure for a radioligand binding assay, which can be adapted for [3H]this compound based on published methodologies.
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) for [3H]this compound on AMPA receptors.
Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Membrane preparations from a source rich in AMPA receptors (e.g., rat cerebral cortex or cells expressing recombinant AMPA receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a series of tubes, add a constant amount of membrane preparation.
-
Saturation Binding: To a set of tubes, add increasing concentrations of [3H]this compound.
-
Non-Specific Binding: To a parallel set of tubes, add the same increasing concentrations of [3H]this compound along with a high concentration of unlabeled this compound to saturate the specific binding sites.
-
Incubation: Incubate all tubes at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration. Plot the specific binding against the concentration of [3H]this compound and analyze the data using non-linear regression to determine the Kd and Bmax.
Electrophysiological Recording of AMPA Receptor Potentiation by Aniracetam
This protocol describes a general approach for assessing the potentiation of AMPA receptor-mediated currents by aniracetam using whole-cell patch-clamp electrophysiology in cultured neurons or brain slices.
Objective: To measure the effect of aniracetam on the amplitude and kinetics of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
Materials:
-
Cultured neurons or acute brain slices (e.g., hippocampus)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Artificial cerebrospinal fluid (ACSF) for brain slices or extracellular solution for cultured neurons
-
Intracellular solution for the patch pipette
-
Aniracetam stock solution
-
AMPA receptor agonist (e.g., glutamate or AMPA)
-
Drugs to block other synaptic currents (e.g., GABAA, NMDA, and voltage-gated sodium and potassium channel blockers)
Procedure:
-
Preparation: Prepare brain slices or cultured neurons for recording.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron.
-
Baseline Recording: Perfuse the cell with the extracellular solution containing blockers for other synaptic currents. Evoke AMPA receptor-mediated EPSCs by applying a brief pulse of an AMPA receptor agonist. Record baseline EPSCs for a stable period.
-
Drug Application: Perfuse the cell with the same solution containing the desired concentration of aniracetam.
-
Test Recording: After a period of drug perfusion, evoke and record EPSCs again.
-
Washout: Perfuse the cell with the drug-free solution to observe the reversal of the drug effect.
-
Data Analysis: Measure the amplitude and decay kinetics of the EPSCs before, during, and after aniracetam application. Compare the data to determine the extent of potentiation.
Signaling Pathways and Experimental Workflows
dot
Caption: Simplified signaling pathway of this compound and aniracetam modulating AMPA receptor activity.
dot
Caption: General experimental workflow for comparing this compound and aniracetam.
Conclusion
This compound and aniracetam both enhance glutamatergic neurotransmission through positive allosteric modulation of AMPA receptors, but they exhibit distinct pharmacological profiles. This compound appears to be a more potent and selective AMPA receptor potentiator based on its binding affinity. Aniracetam, while less potent at AMPA receptors, has a broader mechanism of action that may contribute to a different spectrum of behavioral effects.
The available data suggest that aniracetam has been more extensively studied in vivo for its cognitive effects, with some evidence supporting its use in cognitive impairment. A significant gap in the literature exists regarding the in vivo cognitive effects of this compound, making a direct comparison of their cognitive-enhancing capabilities challenging.
Further research, including head-to-head in vivo studies, is necessary to fully elucidate the comparative efficacy and therapeutic potential of these two AMPA receptor modulators. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor changes and LTP: an analysis using aniracetam, a drug that reversibly modifies glutamate (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 4. Aniracetam reduces glutamate receptor desensitization and slows the decay of fast excitatory synaptic currents in the hippocampus. | Scilit [scilit.com]
- 5. Selective effects of aniracetam across receptor types and forms of synaptic facilitation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniracetam: Usage, Benefits, Side Effects, Dosage, and Efficacy [healthline.com]
- 7. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 8. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
Validating the Specificity of LY-395153 for AMPA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY-395153 with other AMPA receptor modulators to validate its specificity. Experimental data from radioligand binding assays and electrophysiological studies are presented to objectively assess its performance against alternative compounds.
Executive Summary
Comparison of Binding Affinity and Potency
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and alternative antagonists for AMPA, kainate, and NMDA receptors. It is important to note that the data for this compound on kainate and NMDA receptors is not available in the reviewed literature, underscoring a gap in the complete validation of its specificity.
| Compound | Type | AMPA Receptor | Kainate Receptor | NMDA Receptor |
| This compound | Positive Allosteric Modulator | Kd: 55.6 - 110 nM[1] | Data Not Available | Data Not Available |
| NBQX | Competitive Antagonist | Ki: 63 nM | Ki: 78 nM | No significant inhibition |
| GYKI 53784 | Non-Competitive Antagonist | IC50: ~1 µM[2] | Does not block activation[2][3] | No effect[2][4] |
Experimental Protocols
To ensure rigorous and reproducible assessment of compound specificity, detailed experimental protocols for radioligand binding assays and whole-cell patch-clamp electrophysiology are provided below.
Radioligand Binding Assay for Determining Ki Values
This protocol is designed to determine the binding affinity of a test compound for AMPA, kainate, and NMDA receptors by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex for AMPA/kainate, whole brain for NMDA) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
For each receptor type, set up a series of tubes or a 96-well plate.
-
To each well, add:
-
A fixed concentration of a suitable radioligand (e.g., [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, [³H]CGP39653 for NMDA receptors).
-
A range of concentrations of the unlabeled test compound (e.g., this compound, NBQX, GYKI 53784).
-
Membrane preparation.
-
-
To determine non-specific binding, include tubes with a high concentration of a known saturating unlabeled ligand.
-
Incubate the mixture at an appropriate temperature and duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Assessing Functional Specificity
This protocol allows for the functional characterization of how a test compound modulates AMPA, kainate, and NMDA receptor-mediated currents in cultured neurons or brain slices.
1. Cell/Slice Preparation:
-
Prepare acute brain slices (e.g., hippocampus) or cultured neurons (e.g., cortical or hippocampal neurons).
-
Transfer the preparation to a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.
2. Whole-Cell Recording:
-
Obtain whole-cell patch-clamp recordings from individual neurons using borosilicate glass pipettes filled with an appropriate internal solution.
-
Clamp the neuron at a holding potential of -70 mV.
3. Agonist Application and Data Acquisition:
-
To assess the effect on AMPA receptors, apply a specific agonist such as AMPA or glutamate (B1630785) in the presence of antagonists for NMDA (e.g., AP5) and GABAA (e.g., picrotoxin) receptors.
-
To assess the effect on kainate receptors, apply kainate in the presence of an AMPA receptor-preferring antagonist (e.g., low concentration of GYKI 53784) and NMDA/GABAA receptor antagonists.
-
To assess the effect on NMDA receptors, apply NMDA in the presence of AMPA/kainate (e.g., NBQX) and GABAA receptor antagonists. The holding potential should be depolarized (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.
-
Apply the test compound (e.g., this compound) before and during agonist application to determine its effect on the agonist-evoked current.
-
Record the currents using an appropriate amplifier and data acquisition software.
4. Data Analysis:
-
Measure the peak amplitude and/or the total charge transfer of the agonist-evoked currents in the absence and presence of the test compound.
-
For potentiators like this compound, calculate the percentage potentiation of the agonist response.
-
For antagonists, construct concentration-response curves to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Negative allosteric modulation of AMPA-preferring receptors by the selective isomer GYKI 53784 (LY303070), a specific non-competitive AMPA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The selective AMPA receptor antagonist GYKI 53784 blocks action potential generation and excitotoxicity in the guinea pig cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AMPA Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of prominent Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulators (PAMs). It is designed to offer an objective comparison of their performance, supported by experimental data, to aid in research and drug development.
Introduction to AMPA Receptor Positive Allosteric Modulators
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1] Their function is crucial for synaptic plasticity, learning, and memory.[1] AMPA receptor PAMs, also known as "ampakines," are compounds that bind to an allosteric site on the receptor, enhancing its function in the presence of the endogenous agonist, glutamate.[2] This modulatory approach offers a more subtle and potentially safer way to augment glutamatergic signaling compared to direct agonists, which can lead to excitotoxicity.[3]
AMPAR PAMs are broadly classified into two main categories based on their impact on receptor kinetics:
-
Low-impact (Type I) PAMs: These modulators primarily slow the deactivation of the receptor, leading to a modest increase in the amplitude of synaptic currents. A well-known example is CX-516.[2]
-
High-impact (Type II) PAMs: These compounds affect both deactivation and desensitization, resulting in a more pronounced and prolonged enhancement of synaptic currents. Tulrampator (S-47445) is a representative of this class.[2]
This guide will focus on a comparative analysis of key AMPAR PAMs that have been extensively studied in preclinical and clinical settings.
Quantitative Comparison of AMPAR PAMs
The following tables summarize the key pharmacological parameters of selected AMPA receptor positive allosteric modulators. These parameters are crucial for comparing their potency, efficacy, and selectivity.
Table 1: In Vitro Potency and Efficacy of Selected AMPAR PAMs
| Compound | Class | Target Receptor(s) | EC50 (µM) | Maximal Potentiation (% of control) | Reference(s) |
| Aniracetam | Racetam (Low-impact) | AMPA Receptors (flop isoforms) | Varies widely | Moderate | [4] |
| CX-516 (Ampalex) | Ampakine (Low-impact) | AMPA Receptors | ~3.4 (in hippocampal neurons) | ~25% increase in steady-state current | [5][6] |
| S-47445 (Tulrampator) | Ampakine (High-impact) | AMPA Receptors | 2.5 - 5.4 (human and rat) | Significant potentiation | [7] |
| TAK-137 | Dihydropyridothiadiazine dioxide (Low agonistic effect) | AMPA Receptors | Not specified | Potent procognitive effects | [3][8] |
| PF-4778574 | Sulfonamide | AMPA Receptors (GluA2 flip/flop) | Not specified | Efficacious | [9] |
Note: EC50 values can vary depending on the experimental conditions and the specific receptor subunit composition.
Table 2: Subunit Selectivity of Selected AMPAR PAMs
| Compound | Subunit Selectivity | Flip/Flop Selectivity | Reference(s) |
| Aniracetam | Little subunit specificity | Prefers flop isoforms | [4][10] |
| CX-516 (Ampalex) | Generally non-selective | Some preference for flip isoforms | [11] |
| S-47445 (Tulrampator) | Greater potentiation on GluA1 flop | Higher potency at flop isoform of GluA1 | [5][7] |
| TAK-137 | Lower agonistic effect across subunits | Not specified | [3] |
| PF-4778574 | Active on GluA2 | Active on both flip and flop | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of AMPA receptors and a typical experimental workflow for characterizing AMPAR PAMs.
This diagram illustrates the central role of the AMPA receptor in fast excitatory neurotransmission. Glutamate binding opens the ion channel, leading to sodium and calcium influx and subsequent membrane depolarization. AMPAR PAMs enhance this process. This initial depolarization is crucial for relieving the magnesium block of NMDA receptors, a key step in the induction of long-term potentiation (LTP) and other forms of synaptic plasticity. Some AMPAR PAMs have also been shown to promote the release of Brain-Derived Neurotrophic Factor (BDNF), further contributing to synaptic strengthening.[12]
This flowchart outlines the key steps in characterizing the effects of an AMPAR PAM using whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion currents through AMPA receptors in response to glutamate, both in the absence and presence of the modulator. By analyzing changes in the current's amplitude and kinetics, researchers can determine the potency (EC50) and efficacy of the PAM.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for AMPAR PAM Characterization
This protocol is designed to assess the potentiation of AMPA receptor-mediated currents by a PAM in cultured neurons or acute brain slices.[13][14]
1. Preparation of Cells/Slices:
-
Cultured Neurons: Plate primary neurons (e.g., hippocampal or cortical) on coverslips and culture for 10-14 days in vitro.
-
Acute Brain Slices: Prepare 300-400 µm thick coronal or sagittal brain slices from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour at room temperature.
2. Solutions:
-
External Solution (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 glucose. Continuously bubble with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
Antagonists: To isolate AMPA receptor currents, include antagonists for other receptors in the aCSF, such as picrotoxin (B1677862) (50 µM) for GABAA receptors and D-AP5 (50 µM) for NMDA receptors.[15]
3. Recording Procedure:
-
Transfer a coverslip or brain slice to the recording chamber on an upright microscope and perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).[15]
-
Evoke EPSCs by placing a stimulating electrode near the recorded neuron.
4. Data Acquisition and Analysis:
-
Record stable baseline EPSCs for 5-10 minutes.
-
Bath-apply the AMPAR PAM at increasing concentrations.
-
Record EPSCs in the presence of each concentration of the PAM.
-
Measure the peak amplitude and decay kinetics of the averaged EPSCs.
-
Calculate the percentage potentiation of the EPSC amplitude relative to baseline.
-
Construct a dose-response curve and determine the EC50 value.
Radioligand Binding Assay for AMPARs
This protocol is used to determine the binding affinity of a compound for the AMPA receptor.[16][17][18]
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet several times by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]AMPA), and the test compound at various concentrations.
-
For competition assays: Use a fixed concentration of radioligand and varying concentrations of the unlabeled test compound to determine the Ki.[17]
-
For saturation assays: Use varying concentrations of the radioligand to determine the Kd and Bmax.[17]
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
-
For saturation assays, plot the specific binding against the radioligand concentration. Use non-linear regression to determine the Kd and Bmax.
Conclusion
The development of AMPA receptor positive allosteric modulators represents a promising therapeutic strategy for a range of neurological and psychiatric disorders. This guide provides a comparative overview of key AMPAR PAMs, highlighting their distinct pharmacological profiles. The provided data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the design and interpretation of experiments aimed at further elucidating the therapeutic potential of these compounds. The careful characterization of their potency, efficacy, and selectivity is essential for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Tulrampator - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAK-137, an AMPA-R potentiator with little agonistic effect, has a wide therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]
- 6. CX-516 - Wikipedia [en.wikipedia.org]
- 7. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAK-137, an AMPA-R potentiator with little agonistic effect, has a wide therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator PF-4778574 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 15. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
LY-395153: A Comparative Analysis of Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profile of LY-395153, a known positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The following sections present available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to offer a comprehensive overview for research and drug development applications.
Data Presentation: Quantitative Selectivity Profiling
This compound demonstrates high affinity and potentiation at AMPA receptors. While comprehensive screening data against a wide panel of other receptors is not publicly available, existing literature indicates a high degree of selectivity for the AMPA receptor.
Binding Affinity at AMPA Receptors
| Receptor Target | Tissue/System | Ligand | Affinity (Kd) | Reference |
| AMPA Receptor | Rat Cerebral Cortex (native) | [3H]this compound | 110 ± 15.1 nM | [1] |
| Human GluR4(flip) AMPA Receptor | HEK293 cells (recombinant) | [3H]this compound | 55.6 ± 5.3 nM | [1] |
Selectivity Against Other Receptors
Studies have shown that the binding of [3H]this compound to AMPA receptors is not affected by a variety of structurally and mechanistically diverse compounds at a concentration of 10 µM, suggesting a lack of interaction with the receptors for these compounds.[1] However, a specific list of the tested receptors and the corresponding negative binding data is not detailed in the available literature. This indicates a high selectivity of this compound for its target, a crucial characteristic for a therapeutic candidate, as off-target effects are minimized.
Experimental Protocols
The following is a detailed methodology for a radioligand binding assay, a standard procedure used to determine the binding affinity of a compound to a specific receptor. This protocol is based on general principles and can be adapted for the specific assessment of this compound selectivity.
Radioligand Binding Assay for Receptor Selectivity Profiling
1. Membrane Preparation:
- Source: Tissues (e.g., rat cerebral cortex) or cultured cells expressing the target receptor (e.g., HEK293 cells with recombinant human receptors) are used.
- Homogenization: Tissues or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.
- Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
- Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that might interfere with the assay. The final pellet is resuspended in the assay buffer.
2. Binding Assay:
- Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, the radiolabeled ligand (e.g., [3H]this compound), and either a buffer (for total binding), a high concentration of an unlabeled competing ligand (for non-specific binding), or the test compound (e.g., this compound at various concentrations).
- Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with the bound radioligand from the unbound radioligand in the solution.
- Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
4. Quantification of Binding:
- Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters is then measured using a scintillation counter.
5. Data Analysis:
- Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.
- Affinity and Inhibition Constants: The data is analyzed using non-linear regression analysis to determine the dissociation constant (Kd) for the radioligand and the inhibition constant (Ki) for the test compound. The Ki value represents the affinity of the test compound for the receptor.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of AMPA receptors and a typical experimental workflow for assessing receptor selectivity.
References
On-Target Efficacy of LY-395153: A Comparative Analysis for AMPA Receptor Potentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LY-395153, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The on-target effects of this compound are compared with other notable AMPA receptor potentiators, supported by experimental data to inform research and development decisions.
Comparative Analysis of On-Target Effects
This compound distinguishes itself through its specific interaction with a modulatory site on the AMPA receptor. Its on-target effects are best understood through direct comparison of its binding affinity and electrophysiological potentiation with other well-characterized AMPA receptor PAMs.
Binding Affinity
Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target. [3H]this compound has been utilized as a tool to probe the allosteric modulatory site on AMPA receptors.
| Compound | Receptor Source | Binding Constant (Kd/Ki) | Competitive Inhibition | Reference |
| [3H]this compound | Rat Cortical Membranes | Kd = 110 ± 15.1 nM | - | [1] |
| [3H]this compound | Human GluR4(flip) Receptors | Kd = 55.6 ± 5.3 nM | - | [1] |
| Cyclothiazide | Rat Cortical Membranes (inhibiting [3H]this compound binding) | Ki ≈ 7 µM | Yes | [1] |
| CX 516 | Rat Cortical Membranes (inhibiting [3H]this compound binding) | No inhibition up to 600 µM | No | [1] |
Table 1: Comparative Binding Affinities of AMPA Receptor Positive Allosteric Modulators. This table summarizes the binding affinities of this compound and the inhibitory constants of other PAMs at the this compound binding site.
Electrophysiological Potentiation
While direct head-to-head electrophysiological comparisons under identical conditions are limited in the available literature, the classification of AMPA receptor PAMs into "high-impact" and "low-impact" categories provides a framework for qualitative comparison. High-impact PAMs, like the biarylpropylsulfonamides (a class to which this compound is related), are generally more potent and produce a greater maximal enhancement of AMPA receptor currents compared to low-impact PAMs like CX 516.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the on-target effects of AMPA receptor PAMs.
Radioligand Binding Assay
This protocol is adapted from studies characterizing [3H]this compound binding.[1][3]
Objective: To determine the binding affinity (Kd) of a radiolabeled ligand and the inhibitory constant (Ki) of a test compound for the AMPA receptor.
Materials:
-
Membrane Preparation: Rat cerebral cortex or HEK293 cells expressing the human GluR4(flip) subunit.
-
Radioligand: [3H]this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Test Compounds: this compound (unlabeled), Cyclothiazide, CX 516
-
Scintillation Fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well plates
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex or HEK293 cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), varying concentrations of [3H]this compound (for saturation binding) or a fixed concentration of [3H]this compound with varying concentrations of the competing compound (for competition binding).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: For saturation binding, plot the specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of unlabeled this compound) against the concentration of [3H]this compound to determine the Kd and Bmax. For competition binding, plot the percentage of specific binding against the concentration of the competing compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is a generalized procedure based on methods for studying AMPA receptors in Xenopus oocytes.[4][5][6][7][8]
Objective: To measure the potentiation of glutamate-evoked currents by this compound and other PAMs on specific AMPA receptor subunit combinations.
Materials:
-
Xenopus laevis oocytes
-
cRNA for AMPA receptor subunits (e.g., GluA1, GluA2)
-
Collagenase solution
-
Barth's solution (for oocyte maintenance)
-
Recording solution (Frog Ringer's solution): e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2.
-
Glutamate (B1630785) and test compounds (this compound, etc.)
-
Two-electrode voltage-clamp setup with microelectrodes, amplifiers, and data acquisition system.
Procedure:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution.
-
cRNA Injection: Inject the cRNA encoding the desired AMPA receptor subunits into the cytoplasm of the oocytes. Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection) filled with 3 M KCl.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Compound Application: Apply glutamate at a concentration that elicits a submaximal response (e.g., EC20). Once a stable baseline response is established, co-apply glutamate with the test compound (this compound or other PAMs) at various concentrations.
-
Data Acquisition and Analysis: Record the glutamate-evoked currents in the absence and presence of the test compound. Measure the peak and steady-state current amplitudes. Calculate the percentage potentiation of the glutamate response by the test compound. Determine the EC50 for potentiation by fitting the concentration-response data to a sigmoidal function.
Visualizations
AMPA Receptor Signaling Pathway
Caption: AMPA receptor signaling cascade.
Experimental Workflow for On-Target Effect Confirmation
Caption: Workflow for assessing on-target effects.
References
- 1. Binding of an AMPA receptor potentiator ([3H]LY395153) to native and recombinant AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. health.uconn.edu [health.uconn.edu]
- 7. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ifsc.usp.br [ifsc.usp.br]
A Comparative Review of LY-395153: An AMPA Receptor Potentiator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LY-395153, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its performance is compared with other notable AMPA receptor potentiators, supported by experimental data from radioligand binding assays and electrophysiological studies.
Executive Summary
This compound is a potent arylpropylsulfonamide-class AMPA receptor potentiator. This document summarizes its binding affinity in comparison to other modulators and presents functional data from a closely related compound, LY392098, to illustrate the pharmacological effects of this class of molecules. The provided experimental protocols and diagrams aim to facilitate a deeper understanding of its mechanism of action and experimental characterization.
Data Presentation
Table 1: Comparative Binding Affinities of AMPA Receptor Potentiators
This table summarizes the binding affinities of this compound and cyclothiazide (B1669527) to AMPA receptors. The data is derived from radioligand binding assays using [3H]this compound.
| Compound | Receptor Source | Parameter | Value (nM) | Reference |
| [3H]this compound | Rat Cortical Receptors | Kd | 110 ± 15.1 | [1] |
| [3H]this compound | Human GluR4(flip) | Kd | 55.6 ± 5.3 | [1] |
| Cyclothiazide | Rat Cortical Receptors | Ki | ~7000 | [1] |
| CX 516 | Rat Cortical Receptors | Inhibition of [3H]this compound binding | No inhibition up to 600,000 nM | [1] |
Table 2: Comparative Functional Potency of Biarylpropylsulfonamide AMPA Receptor Potentiators
Due to the limited availability of direct comparative functional studies on this compound, this table presents data for a structurally related biarylpropylsulfonamide, LY392098, to provide context for the potency of this class of compounds. The data was obtained from whole-cell voltage-clamp recordings in acutely isolated rat prefrontal cortical neurons.
| Compound | Parameter | Value (µM) | Maximal Potentiation (fold increase) | Reference |
| LY392098 | EC50 | 1.7 ± 0.5 | 31.0 ± 4.1 | [2] |
Experimental Protocols
Radioligand Binding Assay for [3H]this compound
This protocol is based on the methodology described by Lindén et al. (2001)[1].
1. Membrane Preparation:
-
Rat cerebral cortices or HEK293 cells expressing human GluR4(flip) receptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
To each well, add:
-
50 µL of membrane suspension.
-
50 µL of assay buffer or competing compound (e.g., cyclothiazide, CX 516).
-
50 µL of [3H]this compound at a final concentration of 1-2 nM.
-
100 µL of L-Glutamate to a final concentration of 500 µM to enhance radioligand binding.
-
-
Incubate the plates at room temperature for 60 minutes.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
The filters are dried, and radioactivity is quantified by liquid scintillation counting.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Kd and Bmax values are determined by saturation analysis using non-linear regression.
-
Ki values for competing compounds are calculated from IC50 values using the Cheng-Prusoff equation.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is a generalized procedure for characterizing AMPA receptor potentiators, based on the methods used in studies of related compounds[2].
1. Cell Preparation:
-
Acutely isolated neurons (e.g., from rat prefrontal cortex) or cultured cells expressing the AMPA receptor subtype of interest are used.
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
2. Recording Setup:
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
The internal solution typically contains a Cs-based salt to block K+ currents, along with ATP, GTP, and a calcium chelator.
-
Cells are voltage-clamped at a holding potential of -60 to -70 mV.
3. Drug Application:
-
AMPA is applied to the cell to evoke a baseline inward current.
-
The AMPA receptor potentiator (e.g., LY392098) is co-applied with AMPA at various concentrations.
-
A rapid solution exchange system is used to ensure fast application and removal of drugs.
4. Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier, filtered, and digitized.
-
The peak amplitude of the AMPA-evoked current in the presence and absence of the potentiator is measured.
-
The potentiation is calculated as the fold-increase in the current amplitude.
-
Concentration-response curves are generated, and EC50 values are determined by fitting the data to a sigmoidal function.
Mandatory Visualization
Caption: Mechanism of AMPA receptor potentiation by this compound.
References
Assessing the Efficacy of LY-395153 Relative to Other Ampakines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ampakine LY-395153 against other notable ampakines, including CX-516, CX-717, and Org 26576. The focus is on their efficacy as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with supporting data from preclinical and clinical studies.
Ampakines are a class of compounds that enhance excitatory neurotransmission by modulating AMPA receptors, which are crucial for synaptic plasticity, learning, and memory.[1] Their potential therapeutic applications span a range of neurological and psychiatric disorders characterized by cognitive deficits.[2] This guide aims to provide a clear, data-driven comparison to aid in the evaluation of these compounds for research and development purposes.
Quantitative Efficacy Comparison
The following tables summarize quantitative data on the efficacy of this compound and other ampakines from various in vitro and in vivo studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited. Therefore, data from different studies are presented, and experimental details are provided in the subsequent sections to allow for informed comparisons.
| Compound | Test System | Efficacy Measure | Result | Citation |
| This compound (structurally related LY404187) | Acutely isolated prefrontal cortex pyramidal neurons | Potentiation of glutamate-evoked currents (EC50) | 1.3 ± 0.3 µM | [3] |
| CX-516 | Acutely isolated prefrontal cortex pyramidal neurons | Potentiation of glutamate-evoked currents (EC50) | 2.8 ± 0.9 mM | [3] |
| CX-717 | Excised patches from hippocampal CA1 pyramidal neurons | Potentiation of glutamate-induced steady-state current (%SS/Peak) | Increases steady-state current to ~25% of peak amplitude | [4] |
| Org 26576 | 6-hydroxydopamine-lesioned rats (ADHD model) | Inhibition of locomotor hyperactivity | Dose-dependent inhibition at 1, 3, and 10 mg/kg (intraperitoneal) | [5] |
| Compound | Behavioral Task | Animal Model | Key Finding | Citation |
| This compound (structurally related LY404187) | Enhancement of PFC neuron discharge | Rat (in vivo) | 1000-fold more potent than CX-516 in enhancing PFC neuron firing in response to hippocampal stimulation | [3] |
| CX-516 | Delayed Non-Match-to-Sample (DNMS) | Rat | Improved performance, particularly at longer delay intervals (6-35 sec) | [6] |
| CX-717 | Delayed Match-to-Sample (DMS) | Nonhuman Primate | Dose-dependent enhancement of task performance under normal conditions and restoration of performance impaired by sleep deprivation | [2] |
| Org 26576 | Adult ADHD Investigator Symptom Rating Scale | Human (Adult ADHD) | 100 mg b.i.d. was superior to placebo in treating symptoms | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ampakines and the workflows of key experimental procedures used to assess their efficacy.
Detailed Experimental Protocols
In Vivo Electrophysiology: Long-Term Potentiation (LTP) Recording
This protocol is a generalized procedure for recording LTP in the hippocampus of anesthetized rodents, a key method for assessing synaptic plasticity.[7][8][9]
1. Animal Preparation:
-
Anesthesia: The animal (typically a rat or mouse) is anesthetized, often with urethane (B1682113) or isoflurane.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame to allow for precise electrode placement. A small craniotomy is performed over the hippocampus.
2. Electrode Placement:
-
Stimulating Electrode: A stimulating electrode is lowered into the perforant path, the major input to the dentate gyrus.
-
Recording Electrode: A recording electrode is placed in the dentate gyrus to record the field excitatory postsynaptic potentials (fEPSPs) evoked by stimulation of the perforant path.
3. Electrophysiological Recording:
-
Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single pulses to the perforant path at a low frequency (e.g., 0.033 Hz).
-
Drug Administration: The ampakine being tested (e.g., this compound) or a vehicle solution is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
LTP Induction: LTP is induced by delivering high-frequency stimulation (HFS) to the perforant path. A common protocol is a series of trains of stimuli (e.g., 10 bursts of 4 pulses at 100 Hz, repeated 10 times with a 200 ms (B15284909) inter-burst interval).
-
Post-HFS Recording: fEPSPs are recorded for at least 60-90 minutes following HFS to assess the magnitude and stability of potentiation.
4. Data Analysis:
-
The slope or amplitude of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. A significant and sustained increase in the fEPSP slope/amplitude after HFS is indicative of LTP.
Behavioral Testing: Delayed Match-to-Sample (DMS) Task
This task is a widely used method to assess working memory in nonhuman primates.[2][10][11]
1. Apparatus:
-
The task is typically conducted in a computer-automated testing apparatus with a touch-sensitive screen.
2. Procedure:
-
Trial Initiation: The monkey initiates a trial, often by pressing a lever or touching a designated area on the screen.
-
Sample Phase: A sample image is presented on the screen for a brief period.
-
Delay Phase: The screen is blanked for a variable delay interval (e.g., 1 to 30 seconds).
-
Match Phase: The sample image is presented again along with one or more non-matching images at different locations on the screen.
-
Response: The monkey is required to touch the image that matches the sample presented before the delay.
-
Reinforcement: A correct response is rewarded with a food pellet or juice. An incorrect response typically results in a time-out period.
3. Drug Administration:
-
The ampakine or vehicle is administered before the testing session, with the route and timing dependent on the pharmacokinetic properties of the compound.
4. Data Analysis:
-
The primary measure of performance is the percentage of correct responses, which can be analyzed as a function of the delay duration and the number of non-match images.
Behavioral Testing: Novel Object Recognition (NOR) Task
The NOR task is a common method to evaluate recognition memory in rodents, based on their innate tendency to explore novel objects.[12][13][14]
1. Apparatus:
-
The test is conducted in an open-field arena. A variety of objects that are distinct in shape, color, and texture are used.
2. Procedure:
-
Habituation: The rodent is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more days prior to testing to reduce novelty-induced anxiety.
-
Familiarization/Sample Phase (T1): The rodent is placed in the arena containing two identical objects and is allowed to explore them for a specific duration (e.g., 3-5 minutes).
-
Retention Interval: The rodent is returned to its home cage for a defined delay period, which can range from minutes to hours (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test/Choice Phase (T2): The rodent is returned to the arena, which now contains one of the familiar objects from the sample phase and one novel object. The animal is allowed to explore for a set time (e.g., 3-5 minutes).
3. Drug Administration:
-
The ampakine or vehicle can be administered before the familiarization phase, immediately after, or before the test phase, depending on whether the goal is to assess effects on acquisition, consolidation, or retrieval of memory.
4. Data Analysis:
-
The time spent exploring each object (defined as sniffing or touching the object with the nose and/or forepaws) is recorded.
-
A Discrimination Index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Conclusion
The available data suggest that this compound and its structural analogs are potent AMPA receptor modulators with the potential for cognitive enhancement. Direct comparative studies show that some biarylpropylsulfonamides are significantly more potent than the prototypical ampakine CX-516.[3] Other ampakines like CX-717 and Org 26576 have also demonstrated pro-cognitive effects in various preclinical and clinical settings.[2][5] However, a comprehensive assessment of the relative efficacy of this compound requires further direct comparative studies against a broader range of ampakines using standardized experimental protocols. The methodologies detailed in this guide provide a framework for conducting such comparative efficacy studies. Researchers and drug development professionals are encouraged to utilize these protocols to generate robust, comparable data that will ultimately clarify the therapeutic potential of this compound and other ampakines.
References
- 1. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitation of Task Performance and Removal of the Effects of Sleep Deprivation by an Ampakine (CX717) in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The method of long-term potentiation recording in hippocampus in anaesthetized mice in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Working Memory Delayed Response Tasks in Monkeys - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of LY-395153: A Guide for Laboratory Professionals
The proper disposal of the research compound LY-395153 is a critical component of laboratory safety and environmental responsibility. As a potent, bioactive small molecule, it necessitates a rigorous disposal protocol to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, synthesized from established best practices for potent pharmaceutical compounds in a research setting.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Standard laboratory practice for potent compounds should be followed, including the use of gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
All waste streams containing this compound must be meticulously segregated from general laboratory waste. This includes:
-
Gross Contamination: Unused or expired pure compound, and heavily contaminated items (e.g., weighing boats, spatulas).
-
Sharps: Needles, syringes, or other sharp implements contaminated with this compound.
-
Liquid Waste: Solutions containing this compound, including experimental reaction mixtures and rinsing solvents.
-
Solid Waste: Contaminated consumables such as pipette tips, gloves, and bench paper.
Each waste category should be collected in a dedicated, clearly labeled, and sealed container.
2. Waste Container Labeling:
Proper labeling is crucial for safe disposal. All containers must be marked with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Potent Compound," "Bioactive").
-
The date of waste generation.
3. Disposal of Contaminated Materials:
-
Solid Waste: Place all contaminated solid waste, such as gloves and pipette tips, into a designated hazardous waste bag within a rigid, leak-proof container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, non-reactive container. It is critical not to mix incompatible waste streams.
-
Sharps: Contaminated sharps must be placed directly into a designated sharps container to prevent punctures.[1]
4. Decontamination of Labware:
All glassware and equipment that have come into contact with this compound should be decontaminated. A common method is a thorough rinse with an appropriate solvent, with the rinsate collected as hazardous liquid waste. For some potent compounds, a chemical deactivation solution may be necessary.[2]
5. Final Disposal Procedure:
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste management company. Research institutions typically have an Environmental Health and Safety (EHS) department that coordinates these services.[3][4] The standard and recommended method for the final disposal of potent pharmaceutical compounds is incineration by a specialized facility.[4]
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not publicly available, the following table outlines general guidelines for handling potent research compounds.
| Parameter | Guideline | Source |
| PPE | Gloves, safety goggles, lab coat | Fisher Scientific[1] |
| Handling Area | Certified chemical fume hood | General Lab Practice |
| Waste Segregation | Separate from general waste | University of Delaware[3] |
| Final Disposal | Incineration via licensed vendor | Washington University EHS[4] |
Experimental Protocol: Chemical Deactivation (General Principle)
While a specific deactivation protocol for this compound is not documented, a general approach using activated carbon for the adsorption of active pharmaceutical ingredients (APIs) can be considered for liquid waste streams as a preliminary step before collection by a waste vendor.[5][6]
Objective: To reduce the concentration of active this compound in a liquid waste stream.
Materials:
-
Liquid waste containing this compound
-
Activated carbon
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
To the liquid waste container, add an excess of activated carbon (e.g., 10-20 grams per liter of waste).
-
Stir the mixture vigorously for a minimum of 24 hours to ensure maximum adsorption of the compound onto the carbon.
-
Separate the activated carbon from the liquid via filtration.
-
The filtrate, although treated, should still be considered hazardous waste and collected for professional disposal.
-
The activated carbon, now containing the adsorbed this compound, should be collected as solid hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
It is the responsibility of every researcher to ensure that all chemical waste is handled and disposed of in a manner that ensures the safety of themselves, their colleagues, and the wider community. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. Biotechnology Lab Safety and Waste Disposal [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
